The following diagram illustrates the key steps through which fleroxacin causes bacterial cell death.
At a molecular level, this compound functions as a "roadblock-and-kill" agent [1]:
To study this mechanism in a laboratory setting, you can assess the inhibition of DNA gyrase activity using a supercoiling assay, as described in research on fluoroquinolones [3]. The workflow below outlines the key experimental steps.
Detailed Methodology [3]:
The structural features of fluoroquinolones significantly influence their pharmacokinetic properties. The table below summarizes how substituents at key positions affect the Area Under the Curve (AUC) and elimination half-life (t½), based on a QSPkR study of 22 fluoroquinolones [4].
| Structural Feature | Impact on AUC | Impact on Elimination Half-Life (t½) |
|---|---|---|
| C-7 Substituent | A small volume and large polarizability/surface area contribute to a larger AUC [4]. | Not a primary influencing factor for half-life in this model [4]. |
| N-1 Substituent | Not a primary influencing factor for AUC in this model [4]. | Large polarizability and small volume contribute to a longer half-life [4]. |
This compound's pharmacokinetic profile allows for once-daily dosing [5]. It is well-absorbed from the gastrointestinal tract, has a long elimination half-life (9-12 hours), and is widely distributed in body tissues and fluids, achieving concentrations higher than in plasma in some tissues [5].
Clinical studies have compared this compound with other fluoroquinolones like ciprofloxacin:
| Infection Type | This compound Regimen | Ciprofloxacin Regimen | Comparative Efficacy |
|---|---|---|---|
| Typhoid Fever [6] | 400 mg once daily for 7 days | 500 mg twice daily for 14 days | Comparable clinical cure (100%); this compound had a faster initial bacteriological clearance. |
| Complicated Urinary Tract Infections (UTIs) [7] | 400 mg once daily | 500 mg twice daily | Bacteriological success rates were similar (88% vs 84%). |
| Parameter | Healthy Subjects | Patients with Renal Impairment / Hemodialysis | References |
|---|---|---|---|
| Bioavailability | ~100% | Expected to be similar | [1] [2] |
| Time to Peak Plasma Concentration (T~max~) | 1-2 hours | Information not specified in sources | [1] [3] |
| Protein Binding | 23% | Information not specified in sources | [2] |
| Volume of Distribution (V~d~) | 110 L or 0.85 L/kg | Information not specified in sources | [3] [2] |
| Elimination Half-Life | 9-12 hours | Significantly prolonged | [1] [4] |
| Renal Clearance | 53 - 70 mL/min | Significantly decreased | [1] [3] |
| Total Body Clearance | ~130 mL/min | Information not specified in sources | [3] |
| Primary Route of Elimination | Renal (50-70% as unchanged drug) | Reduced renal excretion, leading to accumulation | [1] [4] [5] |
| Metabolic Pathways | Hepatic (N-demethylation & N-oxidation) | Metabolic clearance becomes more significant | [6] [2] |
This compound undergoes metabolism in the liver via two primary pathways, resulting in one active and one inactive metabolite.
In healthy subjects, serum levels of these metabolites are very low, but they can accumulate in patients with end-stage renal disease [6] [5].
The data presented are derived from established clinical pharmacokinetic study designs. Below is a summary of the methodology from two key studies.
A study investigated the steady-state pharmacokinetics in six male patients with skin infections [3].
A critical study defined the pharmacokinetics and dosing recommendations for patients on hemodialysis [6] [8].
Pharmacokinetic parameters change significantly in renal impairment. The extended half-life leads to accumulation of both the parent drug and its metabolites [6] [1].
The table below summarizes the in vitro activity of this compound against key bacterial pathogens, based on data from technical reviews [1] [2].
| Organism Category | Bacterial Species / Group | Susceptibility to this compound |
|---|---|---|
| Gram-Negative Bacteria | Escherichia coli | Very susceptible / Active [1] [3] [2] |
| Klebsiella spp. | Very susceptible [1] [2] | |
| Proteus spp. | Very susceptible [1] | |
| Morganella morganii | Active [1] | |
| Salmonella spp. | Active / Susceptible [1] [3] | |
| Shigella spp. | Active / Susceptible [1] [3] | |
| Haemophilus influenzae | Active / Susceptible [1] [3] [2] | |
| Neisseria gonorrhoeae | Active / Susceptible (≈100% cure in trials) [1] [3] | |
| Pseudomonas aeruginosa | Moderately susceptible or resistant / Poor activity [1] [2] | |
| Gram-Positive Bacteria | Staphylococcus aureus (methicillin-sensitive) | Active / Moderately active [4] [1] [3] |
| Coagulase-negative staphylococci | Active [1] | |
| Streptococci | Poor activity [1] [2] | |
| Enterococci | Poor activity [2] |
For researchers assessing antibacterial activity and resistance, the following methodology outlines a standardized approach based on contemporary research [5].
Experimental evolution workflow for resistance studies.
Bacterial resistance to this compound primarily arises through chromosomal mutations that reduce the drug's effectiveness [6] [5].
The table below summarizes the Minimum Inhibitory Concentrations (MIC90) of fleroxacin against various bacterial isolates, demonstrating its broad-spectrum activity [1].
| Bacterial Isolate | This compound MIC90 (mg/L) |
|---|---|
| Enterobacteriaceae | ≤ 2.0 |
| Pseudomonas aeruginosa | ≤ 8.0 |
| Acinetobacter calcoaceficus | 1.0 |
| Streptococci | 8.0 |
Comparative Activity: this compound's activity is comparable to other quinolones like ofloxacin and norfloxacin, though it is generally less potent than ciprofloxacin [1]. All tested quinolones showed little difference between MIC and Minimum Bactericidal Concentrations (MBCs), indicating bactericidal action [1].
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document outlines the standard agar dilution method for determining MICs [2]. Here is the core workflow:
Workflow for agar dilution MIC testing.
Detailed Methodology [2]:
This compound's antibacterial effect and an interesting immunomodulatory action are diagrammed below.
1. Primary Antibacterial Mechanism this compound primarily targets bacterial type II topoisomerases [3].
This compound inhibits DNA gyrase and topoisomerase IV.
2. Immunomodulatory Mechanism this compound can enhance the innate immune response [4] [5].
This compound enhances superoxide production in PMNs.
This compound's in vitro activity is supported by favorable pharmacokinetics [6]:
This compound has been investigated as a component in innovative hybrid antibiotic molecules [7]. For instance, Ro 23-9424 was a dual-action prodrug that combined this compound with a cephalosporin core. The conceptual design was for the molecule to first act as a β-lactam antibiotic; then, upon cleavage by bacterial β-lactamases, the this compound component would be released to inhibit DNA synthesis. Although this specific prodrug was discontinued, research into quinolone hybrids remains an active area for overcoming bacterial resistance [7].
Fleroxacin, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effect primarily by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV [1] [2] [3].
The diagram below illustrates how this compound interrupts this process.
This compound binding inhibits DNA religation, causing lethal DNA breaks.
This compound demonstrates potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria. The table below summarizes key in vitro activity data (Minimum Inhibitory Concentration for 90% of isolates - MIC₉₀) for selected pathogens [1] [5].
| Bacterial Pathogen | MIC₉₀ (mg/L) [1] | Clinical Efficacy (Bacteriological Cure) [5] |
|---|---|---|
| Escherichia coli | < 2 mg/L | ~90% or higher (UTI) |
| Staphylococcus aureus | Active | >80% (Skin/Soft Tissue) |
| Pseudomonas aeruginosa | Active | Data varies |
| Haemophilus influenzae | Active [2] | >80% (Respiratory Tract) |
| Neisseria gonorrhoeae | Active | ~100% (Uncomplicated) |
| Salmonella spp. | Active [1] | ~90% (Enteritis/Typhoid) |
| Shigella spp. | Especially Active [1] | Data available |
Research on this compound's inhibition of topoisomerases involves specific biochemical and cellular assays.
The workflow for a comprehensive evaluation is summarized below.
Experimental workflow for assessing this compound's effect on topoisomerase activity.
Computational and genetic studies provide deeper insights into this compound's binding and the challenges of bacterial resistance.
| Mechanism | Description | Impact on this compound |
|---|---|---|
| Target Site Mutations | Amino acid substitutions in GyrA and ParC (e.g., in QRDR) [4] [3]. | Reduced binding affinity and increased MIC. |
| Efflux Pump Upregulation | Overexpression of bacterial efflux systems (e.g., AcrAB-TolC in E. coli) [3] [6]. | Decreased intracellular drug concentration. |
| Plasmid-Mediated Resistance | Qnr proteins protect topoisomerases from inhibition [3]. | Reduced efficacy, can be transferred between bacteria. |
For research applications, especially in animal models, understanding this compound's pharmacokinetic (PK) profile is crucial for rational dosing regimen design [1] [8].
| Parameter | Value / Characteristics |
|---|---|
| Bioavailability | Close to 100% (oral) |
| Peak Plasma Concentration (Cmax) | ~5 mg/L (after 400 mg single oral dose) |
| Time to Cmax (Tmax) | 1-2 hours |
| Protein Binding | Low (~23%) |
| Volume of Distribution | Large, indicating excellent tissue penetration |
| Elimination Half-Life | 9-12 hours (permits once-daily dosing) |
| Primary Route of Elimination | Renal (60-70% as unchanged drug) |
| Parameter | Normal Renal Function | Severe Renal Impairment (GFR ~22 mL/min) | Comments |
|---|---|---|---|
| Elimination Half-life | 9-12 hours [1] [2] | 21.4 hours [3] | Prolongs significantly with reduced GFR. |
| Renal Excretion | ~60% of dose [2] [4] | Markedly decreased [3] | Primarily unchanged drug. |
| Systemic Clearance | 87.1 mL/min [3] | 44.4 mL/min [3] | Reduction parallels decrease in renal clearance. |
| Renal Clearance | 59.1 mL/min [3] | 8.8 mL/min [3] | Directly correlated with glomerular filtration rate (GFR). |
| Recommended Dose Adjustment | 400 mg daily [1] | 400 mg loading dose, then 200 mg daily [3] | Required when GFR < 40 mL/min. |
The renal excretion of this compound involves a complex interplay of multiple processes, as shown in the following workflow and detailed in studies across different species, including humans [5].
The diagram illustrates that this compound undergoes both glomerular filtration and renal tubular secretion, followed by partial tubular reabsorption [5]. The extent of tubular secretion is species-dependent, being moderate in humans, extensive in rabbits, and minimal in dogs [5]. The long elimination half-life of this compound in humans is attributed to its relatively small renal clearance, which results from significant tubular reabsorption counteracting secretion [5].
The key insights into this compound's renal handling were derived from specific clinical and preclinical experimental methods.
Fleroxacin achieves concentrations in most tissues and fluids that meet or surpass simultaneous plasma levels, exceeding typical MIC90 values for many common pathogens [1].
Table 1: this compound Plateau Concentrations in Human Tissues (after a 400 mg dose) [2]
| Tissue | Plateau Concentration (μg/g or μg/mL, mean) |
|---|---|
| Kidney | 8.85 |
| Liver | 7.31 |
| Spleen | 6.00 |
| Lung | 5.80 |
| Myocardium | 4.53 |
| Prostate | 4.65 |
| Muscle | 4.60 |
| Uterus | 3.87 |
| Bowel | 3.53 |
| Bone | 2.87 |
| Breast | 2.68 |
| Blood | 2.35 |
| Brain | 0.83 |
Table 2: Tissue-to-Plasma Concentration Ratios of this compound [3] [1]
| Tissue / Fluid (Ratio >1) | Tissue / Fluid (Ratio <1) |
|---|---|
| Bile (2-3x) | Fat (10-40%) |
| Nasal Secretions (2-3x) | Lens (10-40%) |
| Seminal Fluid (2-3x) | Bronchial Secretions (10-40%) |
| Lung (2-3x) | Sweat (10-40%) |
| Bronchial Mucosa (2-3x) | Aqueous Humor (10-40%) |
| Ovaries (2-3x) |
Table 3: this compound Concentrations in Infected Tissues [4]
| Tissue | Peak Concentration (μg/g) | Plateau Concentration (μg/g, mean ± SEM) |
|---|---|---|
| Kidneys | >30 | 15.11 ± 0.55 |
| Lungs | >14 | 5.75 ± 0.22 |
| Prostate Glands | >11 | 5.08 ± 0.19 |
PET imaging provides non-invasive, real-time data on antibiotic distribution [2] [4].
[18F]this compound is synthesized for use as a PET radiotracer [5].[18F]this compound [2] [4].The workflow for this protocol is illustrated below:
This traditional method involves direct measurement of this compound concentrations from tissue and fluid samples obtained during surgical procedures or from patient volunteers [1].
Mechanism of Action: this compound is a broad-spectrum fluoroquinolone antibiotic. Its primary bactericidal action comes from inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair [7] [3].
Basic Pharmacokinetic Profile:
Bloom syndrome helicase (BLM) is a member of the highly conserved RecQ DNA helicase family that plays crucial roles in maintaining genomic stability through its involvement in DNA replication, repair, recombination, and telomere maintenance. As a 3' to 5' helicase, BLM unwinds various DNA structures including B-DNA, triple helices, and G-quadruplexes, making it essential for processing DNA intermediates that arise during replication and repair. The significance of BLM helicase in human health is profoundly evident in Bloom syndrome, a rare autosomal recessive disorder caused by mutations in the BLM gene, characterized by genomic instability, growth deficiency, immunodeficiency, and heightened susceptibility to various cancers. Importantly, BLM overexpression has been documented in diverse tumor types, where it supports the increased DNA repair and replication demands of rapidly proliferating cancer cells, positioning BLM as a promising molecular target for anticancer drug development.
The catalytic core domain of BLM (BLM642-1290) encompasses the essential helicase and ATPase activities responsible for its DNA unwinding functions, making this truncated yet functionally active fragment an ideal model system for investigating helicase inhibition mechanisms. As a member of the RecQ family, BLM shares conserved structural motifs including the helicase domain, RecQ C-terminal (RQC) domain, and HRDC domain, which collectively facilitate DNA binding, unwinding, and protein interactions. The strategic targeting of BLM helicase with small molecule inhibitors represents a promising approach for anticancer therapy, potentially leveraging synthetic lethal relationships in cancers with specific DNA repair deficiencies.
This compound, a trifluorinated quinolone antibiotic, demonstrates potent interference with the biological activities of BLM helicase through the formation of a specific BLM-FLRX complex characterized by a 1:1 binding stoichiometry. Biophysical analyses including ultraviolet and fluorescence spectroscopy reveal that this complex formation occurs primarily through electrostatic and hydrophobic interactions, with the intrinsic fluorescence of BLM helicase being quenched by this compound via non-radioactive energy transfer mechanisms. This binding interaction induces significant conformational changes in the helicase structure, ultimately stabilizing the enzyme in a low-activity state that compromises its functional capabilities. Molecular modeling suggests that this compound may bind at or near the DNA-binding cleft of BLM helicase, thereby sterically hindering proper DNA substrate engagement and processing through an allosteric mechanism that disrupts the coupling between ATP hydrolysis and DNA unwinding.
The binding of this compound to BLM helicase produces complex effects on its DNA-binding properties, with studies demonstrating that this compound promotes DNA-binding activity while simultaneously inhibiting DNA unwinding. This paradoxical observation suggests that this compound may stabilize BLM helicase in a DNA-bound state that is functionally incapable of proceeding through the unwinding cycle, effectively trapping the helicase in a non-productive conformation. The ATPase activity of BLM helicase, which provides the necessary energy for DNA unwinding, is significantly inhibited by this compound in a concentration-dependent manner, disrupting the critical energy transduction mechanism required for helicase function. This coordinated interference with multiple aspects of helicase function ultimately blocks helicase translocation along DNA strands, preventing the processing of DNA structures essential for replication and repair in cancer cells.
Table 1: Comprehensive Effects of this compound on BLM Helicase Activities In Vitro
| Helicase Activity | Impact of this compound | Experimental Method | Key Findings |
|---|---|---|---|
| DNA Binding | Promoted | Fluorescence Polarization | Increased DNA-binding affinity; stabilization of DNA-helicase complex |
| DNA Unwinding | Inhibited | Gel Retardation Assay | Concentration-dependent inhibition of strand separation |
| ATPase Activity | Inhibited | Colorimetric Phosphate Assay | Disruption of energy transduction mechanism |
| Protein Conformation | Altered | UV/Fluorescence Spectroscopy | Structural changes leading to stabilized low-activity state |
Research findings demonstrate that this compound interferes with BLM helicase function in a concentration-dependent manner, with significant effects observed across physiological and supraphysiological concentrations relevant to potential therapeutic applications. The inhibition of DNA unwinding activity follows a characteristic sigmoidal response curve, with initial minor effects at lower concentrations transitioning to substantial inhibition at higher concentrations. Similarly, the ATPase inhibition profile indicates a coordinated suppression of the energy-producing component of the helicase mechanism, further compromising the overall unwinding function. Quantitative analyses of the binding interaction between this compound and BLM helicase reveal a dissociation constant (Kd) in the low micromolar range, indicating substantial binding affinity that underlies the observed functional effects.
Table 2: Quantitative Parameters of this compound Interference with BLM Helicase
| Parameter | Measurement | Experimental Context | Interpretation |
|---|---|---|---|
| Binding Stoichiometry | 1:1 | BLM642-1290 - this compound Complex | Single binding site on helicase |
| Interaction Forces | Electrostatic, Hydrophobic | Spectral Analysis | Multi-modal binding mechanism |
| Fluorescence Quenching | Non-radioactive energy transfer | Intrinsic Fluorescence Measurement | Conformational change upon binding |
| Inhibition Mechanism | Allosteric, Translocation Block | Functional Assays | Stabilization of low-activity state |
The fluorescence polarization assay provides a sensitive method for quantifying interactions between BLM helicase and DNA substrates in the presence of potential inhibitors like this compound.
Protocol Steps:
Data Analysis: The binding affinity is determined by monitoring the increase in fluorescence polarization as the helicase binds to the labeled DNA substrate. Inhibition of DNA binding by this compound is quantified by the increase in the apparent Kd value, reflecting reduced binding affinity.
The gel retardation assay provides a direct method for visualizing and quantifying the DNA unwinding activity of BLM helicase and its inhibition.
Protocol Steps:
Data Analysis: Unwinding activity is quantified by measuring the conversion of double-stranded substrate to single-stranded product. Inhibition by this compound is expressed as the percentage reduction in unwinding efficiency compared to untreated controls.
The colorimetric ATPase assay measures inorganic phosphate release during ATP hydrolysis, providing a direct quantification of the energy transduction mechanism of BLM helicase.
Protocol Steps:
Data Analysis: ATPase activity is expressed as nmol phosphate released per min per mg of helicase. Inhibition by this compound is calculated as the percentage reduction in ATP hydrolysis rate compared to untreated controls.
Experimental workflow for investigating this compound effects on BLM helicase activities
The strategic targeting of BLM helicase with small molecule inhibitors like this compound represents a promising approach in oncotherapeutic development, particularly for cancers exhibiting BLM overexpression or deficiencies in complementary DNA repair pathways. Research has demonstrated that BLM expression is significantly elevated in various tumors compared to normal tissues, with esophageal squamous cancer showing approximately 2.9-fold increased expression, while our previous studies have documented upregulation in human leukemia and breast cancer cells. This overexpression supports the increased DNA repair and replication demands of rapidly proliferating cancer cells, creating a therapeutic vulnerability that can be exploited through helicase inhibition. The concept of synthetic lethality applies particularly to BLM inhibition, where cancers with specific DNA repair deficiencies (such as BRCA mutations) may display heightened sensitivity to BLM helicase disruption, providing a strategic approach for targeted therapy with reduced effects on normal cells.
While traditionally classified as an antimicrobial agent, this compound demonstrates repurposing potential for oncological applications based on its potent interference with BLM helicase function. The concentration-dependent inhibition of BLM helicase correlates with antiproliferative effects observed in cancer cell models, suggesting that the helicase interference mechanism may contribute to the growth-inhibitory properties of fluoroquinolone compounds. This perspective aligns with emerging research exploring the anticancer potential of fluoroquinolone derivatives, including structure-activity relationship studies indicating that specific modifications to the quinolone core structure can enhance antitumor activity. The demonstrated ability of this compound to disrupt essential DNA metabolic enzymes through mechanisms distinct from traditional cytotoxic agents positions it as a valuable chemical scaffold for developing novel targeted therapies that exploit DNA repair deficiencies in cancer cells.
The experimental findings regarding this compound-BLM helicase interference provide valuable methodological frameworks and conceptual approaches for several research applications:
Future research directions should focus on structural characterization of the BLM-fleroxacin complex, in vivo validation of antitumor efficacy, and medicinal chemistry optimization to enhance potency and selectivity while reducing potential off-target effects.
Fleroxacin is a broad-spectrum fluoroquinolone antibiotic. After administration, it undergoes metabolism in the body, primarily resulting in two main metabolites: N-demethyl this compound and N-oxide this compound [1]. The parent drug and its metabolites are most commonly quantified in biological fluids using High-Performance Liquid Chromatography (HPLC) [2] [3].
The diagram below illustrates the primary metabolic pathway of this compound.
The following tables summarize the key quantitative data on the recovery and activity of this compound and its metabolites.
Table 1: Urinary Recovery of this compound and its Metabolites after a Single 400 mg Oral Dose
This data is compiled from studies in healthy subjects with normal renal function [4] [1] [3]. Small variations between studies are normal due to experimental and inter-individual differences.
| Compound | Mean Cumulative Urinary Recovery (% of Administered Dose) | Key Characteristics |
|---|---|---|
| This compound (parent drug) | 49.5% - 67% | Bactericidal activity; Mainly excreted unchanged [4] [3]. |
| N-demethyl this compound | 6.9% - 8.6% | Microbiologically active [4] [1] [2]. |
| N-oxide this compound | 4.4% - 5.7% | Considered microbiologically inactive [4] [1] [2]. |
Table 2: Key Systemic Exposure Parameters in Healthy Subjects
This table shows data from a single 400 mg oral dose in healthy volunteers [2].
| Pharmacokinetic Parameter | Value (Mean) |
|---|---|
| Peak Serum Concentration (Cmax) | ~5 mg/L |
| Time to Cmax (Tmax) | 1 - 2 hours |
| Elimination Half-Life (T½) | 9 - 12 hours |
| Serum Levels of Metabolites | Negligible (N-oxide was detected in some subjects at ≤4% of parent drug concentration) [4]. |
For researchers seeking to replicate these foundational studies, here is a detailed overview of the key experimental protocols.
1. HPLC Analysis for Quantifying this compound and Metabolites
This method is critical for determining concentrations in plasma and urine [3].
2. Pharmacokinetic Study Design in Human Subjects
A typical study design for assessing the pharmacokinetics of this compound is as follows [5] [3]:
The table below summarizes the core parameters for different HPLC methods as described in the literature for the analysis of fleroxacin.
| Application / Matrix | Stationary Phase (Column) | Mobile Phase Composition (v/v/v) | Detection Method | Linear Range | Limit of Detection | Sample Preparation | Key Features / Applications |
|---|---|---|---|---|---|---|---|
| Human Serum [1] | Hisep Shielded Hydrophobic Phase | 18:82:0.5 Acetonitrile-Water-Triethylamine (pH 6.5 with H₃PO₄) | Fluorescence: Ex 286 nm, Em 453 nm | 10 - 5000 μg/L | 2.5 μg/L (S/N=4) | Direct serum injection | Direct injection of serum; high selectivity |
| Human Plasma [2] | Diamonsil C₁₈ | 20:80 Acetonitrile-1% Triethylamine (pH 4.8 with H₃PO₄) | Fluorescence: Ex 290 nm, Em 458 nm | 0.025 - 8.0 mg/L | Not specified | Protein precipitation with methanol | Suitable for pharmacokinetic studies |
| Serum and Urine [3] | C₁₈ | Not specified in detail | Fluorescence | Measurable from 5 μg/L | 5 μg/L | Serum: extraction; Urine: dilution | Highly sensitive; for pharmacokinetics |
| Pharmaceutical Tablets [4] | YMC Pack ODS-AQ | 50:50:0.5 Acetonitrile-Water-Triethylamine (pH 6.30 with H₃PO₄) | UV at 280 nm | 0.01 - 1.30 μg/mL | 4.8 ng/mL | Dissolution and dilution | Separation of photo-degradation products |
| Pharmaceutical Tablets [4] | Supelco LC Hisep | 15:85:0.5 Acetonitrile-Water-Triethylamine (pH 6.85 with H₃PO₄) | UV at 280 nm | 0.01 - 1.30 μg/mL | 4.8 ng/mL | Dissolution and dilution | Alternative method for tablets |
This method uses a Hisep column, which is designed to handle direct injection of protein-containing matrices like serum.
This method employs a common C₁₈ column and a simple sample preparation technique.
This method is quality control-oriented and can separate this compound from its degradation products.
The following diagram illustrates the logical sequence of steps involved in a typical HPLC analysis of this compound from a biological sample.
This application note outlines the standardized methodologies for Fleroxacin susceptibility testing, consolidating protocols from its clinical trial phase and general practices for fluoroquinolones. The core principle involves comparing disk diffusion zone diameters and Minimum Inhibitory Concentration (MIC) values against established interpretive criteria [1].
The workflow for conducting and interpreting a susceptibility test for this compound is summarized below:
The following sections provide detailed procedures for the two primary testing methods.
The Kirby-Bauer disk diffusion method is a qualitative technique to categorize bacterial isolates as susceptible, intermediate, or resistant.
Broth microdilution is a quantitative method to determine the lowest concentration of this compound that inhibits visible bacterial growth.
The following tables summarize the historical interpretive criteria for this compound against common bacterial pathogens. Please be aware that these are primarily historical benchmarks, and current testing should rely on the latest CLSI or FDA guidelines.
Table 1: Disk Diffusion Interpretive Criteria (5μg disk)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
|---|---|---|---|---|
| General Criteria (from clinical trials) | ≥33 mm | 28-32 mm | ≤27 mm | [1] |
| Neisseria gonorrhoeae | ≥33 mm | 28-32 mm | ≤27 mm | [2] |
Table 2: MIC Interpretive Criteria (μg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
|---|---|---|---|---|
| General Criteria (from clinical trials) | ≤0.25 | 0.5 | >0.5 | [1] |
| Neisseria gonorrhoeae | ≤0.25 | 0.5 | >0.5 | [2] |
Understanding the mechanism of action and resistance is crucial for interpreting susceptibility results.
Fleroxacin is a broad-spectrum trifluoroquinolone antibiotic that strongly inhibits the DNA-supercoiling activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription, ultimately leading to cell death [1]. Its key attraction lies in its favorable pharmacokinetic profile: excellent oral bioavailability (close to 100%), a long elimination half-life (10-12 hours), and good tissue penetration, which supports a convenient once-daily dosing regimen [2] [3].
Understanding the absorption, distribution, and elimination of this compound is critical for designing effective dosing regimens.
2.1 Key Pharmacokinetic Parameters The table below summarizes the core pharmacokinetic properties of this compound derived from clinical studies [2] [3].
Table 1: Summary of this compound Pharmacokinetic Parameters (After a Single 400 mg Oral Dose)
| Parameter | Value | Notes |
|---|---|---|
| Peak Plasma Concentration (C~max~) | ~5 mg/L | Reached in 1-2 hours (T~max~) |
| Oral Bioavailability | ~100% | Well absorbed from the GI tract |
| Protein Binding | 23% | Low binding, indicating high free drug concentration |
| Elimination Half-life | 10-12 hours | Supports once-daily dosing |
| Primary Route of Elimination | Renal | 60-70% of dose excreted unchanged in urine |
| Effect of Food | Minimal | Can be administered with or without food |
2.2 Tissue Penetration A pivotal study using positron emission tomography (PET) with [^18F]this compound demonstrated its rapid and significant penetration into infected tissues [4]. At a 400 mg daily dose, plateau drug concentrations in various tissues well exceeded the MIC90 for most relevant pathogens:
2.3 Pharmacodynamic Target and Dosing Rationale In vitro simulations of serum pharmacokinetics have provided a rationale for dosing. A once-daily 400 mg dose was shown to reduce bacterial populations of organisms with an MIC of up to 2 mg/L by at least 99.9% [5]. This dose is high enough to achieve both a rapid rate and a sufficient extent of killing, while minimizing the risk of selecting resistant mutants. Doses lower than 400 mg once daily (e.g., 200 mg) are only recommended for infections caused by highly susceptible organisms (MIC < 0.5 mg/L) [6].
Clinical trials have investigated this compound for a range of infections. The following protocols are based on those study findings.
3.1 Protocol for Complicated Urinary Tract Infections (cUTI)
3.2 Protocol for Skin and Skin Structure Infections (SSSI)
3.3 Protocol for Uncomplicated Cystitis (Single-Dose Therapy)
5.1 Protocol for Bactericidal Kinetic Studies This methodology simulates human serum pharmacokinetics in vitro to evaluate the killing efficiency of different dosing regimens [5].
5.2 Protocol for Tissue Penetration Study using PET Imaging This advanced protocol measures antibiotic penetration into human tissues in a clinical setting [4].
The workflow and mechanism of action for these protocols and the drug itself can be visualized as follows:
Figure 1: this compound's Therapeutic Workflow: From administration to bacterial eradication, driven by its favorable PK/PD profile.
Figure 2: Mechanism of Action: this compound inhibits DNA gyrase and topoisomerase IV, causing fatal DNA breaks.
Fleroxacin is a broad-spectrum trifluoroquinolone antibacterial agent available in both oral and intravenous formulations. Its primary mechanism of action, characteristic of the quinolone class, is the inhibition of bacterial DNA gyrase (topoisomerase II), thereby disrupting bacterial DNA replication [1]. Historically, it was evaluated for the treatment of a range of infections, with a significant body of evidence focusing on complicated urinary tract infections (cUTIs). These application notes consolidate the historical clinical trial data and experimental protocols for the use of this compound in cUTI, intended for researchers and drug development professionals studying antimicrobial efficacy and treatment regimens. It is critical to note that contemporary guidelines from the Infectious Diseases Society of America (IDSA) and other bodies do not endorse this compound for clinical use, and these notes should be viewed strictly from a research and historical perspective [2].
Clinical trials conducted in the 1990s established the efficacy of this compound in treating cUTIs. The data below summarizes key bacteriological and clinical outcomes from historical studies.
Table 1: Clinical Efficacy of this compound in Complicated Urinary Tract Infections
| Study Design | Patient Population | Treatment Regimen | Bacteriological Cure Rate | Clinical Cure Rate | Reference |
|---|---|---|---|---|---|
| Randomized, clinical trial | 34 evaluable patients with cUTI | Sequential IV/Oral this compound 400 mg once daily (7 days total vs 14 days total) | 65% (22/34) at 4-6 weeks post-therapy; No significant difference between 7-day (78%) and 14-day (75%) groups | Not specifically reported | [3] |
| Prospective, open, randomized, multicenter study | 211 patients with cUTI | Oral this compound 400 mg once daily vs. Ciprofloxacin 500 mg twice daily | 88% for this compound; 84% for Ciprofloxacin | 94% for this compound; 93% for Ciprofloxacin | [4] |
| Review of clinical trials | Patients with cUTI and pyelonephritis | Oral this compound 200-400 mg once daily or sequential IV/Oral | Approximately 90% or higher | Similar to bacteriological cure rates | [1] [5] |
The pharmacokinetic properties of this compound supported its once-daily dosing regimen for UTIs. Key characteristics relevant to urinary tract infection treatment are summarized below.
Table 2: Key Pharmacokinetic Properties of this compound (400 mg dose)
| Parameter | Value/Finding | Relevance to UTI Treatment |
|---|---|---|
| Bioavailability | High, nearly complete absorption; oral and IV formulations are bioequivalent [1] | Allows for seamless sequential IV to oral therapy. |
| Plasma Half-life | 9 to 15 hours [1] | Supports once-daily dosing. |
| Tissue Penetration | Rapid accumulation in infected tissues; high concentrations in kidneys, prostate, and lungs [6] | Effective for treating pyelonephritis and prostatitis. |
| Renal Excretion | 60-70% of dose excreted unchanged in urine [1] | Achieves high urinary drug concentrations, directly targeting uropathogens. |
| Urine/ Tissue Concentrations | Kidney: 15.11 ± 0.55 µg/g; Prostate: 5.08 ± 0.19 µg/g [6] | Concentrations exceed MIC90 for most common uropathogens. |
The following protocols are derived from methodologies used in historical clinical trials.
This protocol outlines a 7-day or 14-day sequential treatment strategy for hospitalized patients with cUTI, as investigated in a randomized clinical trial [3].
Diagram 1: Sequential IV-to-Oral Treatment Workflow. This diagram illustrates the patient randomization and treatment pathway for a 7-day or 14-day total course of this compound.
3.1.1 Patient Inclusion Criteria (Historical)
3.1.2 Drug Administration
3.1.3 Efficacy Assessment
This protocol is based on a large, multicenter study comparing once-daily this compound with twice-daily ciprofloxacin [4].
3.2.1 Patient Population
3.2.2 Drug Administration and Dosing
3.2.3 Key Efficacy and Safety Endpoints
Current IDSA guidelines for cUTI do not recommend this compound and emphasize a structured approach to empiric therapy. The modern framework for managing cUTI involves a four-step process [2]:
Fluoroquinolones as a class are now considered alternative agents for patients without sepsis, and their use is conditional due to widespread resistance and safety concerns [2].
The rise of fluoroquinolone resistance is a critical global health issue. A 2025 meta-analysis reported a pooled global fluoroquinolone resistance rate of 21% in Morganella morganii*, a common uropathogen, with significant regional variation [7]. Resistance rates for other Enterobacteriaceae like *E. coli are also concerningly high. This underscores the importance of antimicrobial stewardship and the reason this compound and other older quinolones have been superseded by newer agents with lower resistance potential or narrower spectra.
Historical data demonstrates that this compound was an effective once-daily treatment for cUTIs in the 1990s, with robust pharmacokinetic properties supporting its use in sequential and oral protocols. However, due to the evolution of bacterial resistance and updated treatment guidelines, it is no longer a relevant therapeutic option in clinical practice. For researchers, the drug's development path and the clinical trial methodologies employed offer valuable insights into the evaluation of antimicrobial agents, particularly for designing studies of sequential therapy and pharmacokinetic-pharmacodynamic relationships in UTI treatment.
This compound is a broad-spectrum trifluoroquinolone antibiotic that has demonstrated significant potential in the management of respiratory tract infections due to its favorable pharmacokinetic profile and potent activity against common respiratory pathogens. As a second-generation fluoroquinolone, this compound exhibits the characteristic bactericidal activity of this class through inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination [1] [2]. The compound's chemical structure features a trifluorinated quinolone core, which contributes to its enhanced antibacterial activity and pharmacokinetic properties compared to earlier quinolones [3]. This compound is available in both oral and intravenous formulations, providing flexibility in clinical settings where respiratory infections may require sequential therapy transitioning from inpatient to outpatient care [2].
The therapeutic rationale for this compound in respiratory infections stems from its comprehensive tissue distribution, particularly its excellent penetration into lung tissue, bronchial mucosa, and respiratory secretions [4] [1]. Pharmacokinetic studies using positron emission tomography (PET) with [18F]this compound have demonstrated rapid accumulation in infected lung tissues, with plateau concentrations (5.75 ± 0.22 μg/g) significantly exceeding the MIC90 values for most common respiratory pathogens [4]. Furthermore, this compound's extended elimination half-life (9-15 hours) in patients with normal renal function permits once-daily dosing, potentially enhancing patient compliance in outpatient respiratory infection management [1] [2]. These characteristics position this compound as a valuable therapeutic option for various respiratory infections, particularly in an era of increasing antimicrobial resistance where treatment alternatives are increasingly limited.
This compound exerts its bactericidal effects through a dual-target mechanism involving inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is primarily responsible for introducing negative supercoils into bacterial DNA, while topoisomerase IV plays a crucial role in chromosome segregation during cell division [1] [5]. By binding to and inhibiting these enzymes, this compound causes rapid cessation of bacterial DNA synthesis, leading to double-stranded DNA breaks and eventual bacterial cell death [1]. This mechanism is particularly effective against Gram-negative bacteria where DNA gyrase is the primary target, and against Gram-positive bacteria where topoisomerase IV inhibition predominates [5]. The trifluorinated structure of this compound enhances its binding affinity to these target enzymes compared to earlier non-fluorinated quinolones, contributing to its expanded spectrum and potency [3].
This compound demonstrates a broad spectrum of activity encompassing most clinically significant respiratory pathogens. Against Gram-negative organisms, it exhibits excellent activity against Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae, Escherichia coli, and Enterobacter species [6] [2]. Its activity against Pseudomonas aeruginosa is generally moderate, with MIC90 values of 2.0-4.0 μg/mL, making it less potent than ciprofloxacin but comparable to ofloxacin against this challenging pathogen [6] [3]. Among Gram-positive organisms, this compound demonstrates good activity against methicillin-sensitive Staphylococcus aureus (MSSA) with MIC90 values of 0.5-1.0 μg/mL, but has limited activity against streptococci and enterococci [6] [2]. Notably, this compound maintains activity against atypical respiratory pathogens including Legionella species, Mycoplasma pneumoniae, and Chlamydia pneumoniae, making it suitable for empirical coverage of community-acquired pneumonia [2].
Table 1: Key Pharmacokinetic Parameters of this compound After Single-Dose Administration
| Parameter | 200 mg Oral Dose | 400 mg Oral Dose | 400 mg IV Dose | Clinical Significance |
|---|---|---|---|---|
| Cmax (mg/L) | 2.0-3.0 | 4.0-7.0 | 5.0-8.0 | Exceeds MIC90 for key respiratory pathogens |
| Tmax (hours) | 1.0-2.0 | 1.0-2.0 | 1.0 (end infusion) | Rapid absorption and distribution |
| AUC0-24 (mg·h/L) | ~30 | ~60 | ~65 | Proportional to antibacterial efficacy |
| Protein Binding (%) | 23-50 | 23-50 | 23-50 | Low binding enhances tissue penetration |
| Volume of Distribution (L/kg) | 1.2-1.5 | 1.2-1.5 | 1.2-1.5 | Extensive tissue distribution |
| Elimination Half-life (hours) | 9-12 | 9-15 | 9-15 | Permits once-daily dosing |
| Renal Excretion (% unchanged) | 50-70 | 50-70 | 50-70 | Primarily eliminated unchanged in urine |
The pharmacokinetic profile of this compound is characterized by excellent oral bioavailability (>90%), which is not significantly affected by food or calcium-containing antacids, providing practical administration flexibility [1] [2]. Following absorption, this compound demonstrates low to moderate protein binding (23-50%), which enhances its free active fraction available for antibacterial activity [2]. The drug exhibits an extensive volume of distribution (1.2-1.5 L/kg), reflecting its widespread penetration into tissues and body fluids, including respiratory tissues where concentrations typically exceed simultaneous plasma levels by 1.5 to 3-fold [4] [1].
This compound's pharmacodynamic properties align with the concentration-dependent killing pattern characteristic of fluoroquinolones, where antibacterial efficacy correlates with the ratio of Cmax:MIC or AUC0-24:MIC [2]. The compound exhibits a significant post-antibiotic effect (PAE) against both Gram-positive and Gram-negative bacteria, ranging from 1-2 hours, which prolongs antibacterial activity even when drug concentrations fall below the MIC [2]. This compound's extensive tissue penetration is particularly relevant for respiratory infections, with concentrations in bronchial mucosa, lung tissue, and epithelial lining fluid substantially exceeding plasma levels and maintaining therapeutic concentrations throughout the dosing interval [4] [1]. These PK/PD characteristics support once-daily dosing regimens for respiratory infections, with the 400 mg dose providing optimal target attainment against pathogens with MIC values ≤0.5 μg/mL.
This compound has demonstrated clinical efficacy across a spectrum of respiratory infections, supported by numerous clinical trials comparing it to established antimicrobial regimens. In the treatment of acute bacterial exacerbations of chronic bronchitis, this compound 400 mg once daily has shown bacteriological success rates of approximately 78-85%, comparable to standard therapies such as amoxicillin/clavulanate, cefaclor, or ofloxacin [7] [2]. The drug's broad spectrum of activity effectively covers the most common pathogens in this condition, including Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae (penicillin-sensitive strains). For patients with community-acquired pneumonia, this compound provides coverage against typical bacteria as well as atypical pathogens (Legionella species, Mycoplasma pneumoniae, and Chlamydia pneumoniae), with clinical success rates exceeding 85% in clinical trials [2].
In the context of nosocomial pneumonia, this compound's activity against Gram-negative pathogens, including Pseudomonas aeruginosa (with moderate susceptibility), and its availability in both IV and oral formulations make it suitable for sequential therapy in hospitalized patients [2]. Studies involving patients with bronchiectasis exacerbations and cystic fibrosis-related pulmonary infections have demonstrated this compound's potential, particularly due to its good penetration into bronchial secretions and lung tissue [6]. However, in cystic fibrosis patients, its activity against Pseudomonas aeruginosa may be reduced compared to ciprofloxacin, necessitating careful consideration based on local susceptibility patterns [6]. The once-daily dosing regimen of this compound offers particular advantages in outpatient management of respiratory infections, potentially improving adherence and reducing overall treatment costs compared to multiple-daily-dose regimens.
Table 2: Clinical Efficacy of this compound in Respiratory Tract Infections
| Infection Type | This compound Regimen | Comparator Regimen | Clinical Success Rate (%) | Bacteriological Eradication Rate (%) | Reference |
|---|---|---|---|---|---|
| Acute Exacerbation of Chronic Bronchitis | 400 mg OD × 7-10 days | Amoxicillin/Clavulanate 500/125 mg TID | 85 vs 82 | 78 vs 75 | [2] |
| Community-Acquired Pneumonia | 400 mg OD × 7-14 days | Ofloxacin 400 mg BID | 87 vs 85 | 83 vs 82 | [2] |
| Nosocomial Pneumonia | IV 400 mg OD → oral 400 mg OD × 7-14 days | Ceftazidime 2 g TID | 81 vs 79 | 76 vs 74 | [2] |
| Sinusitis | 400 mg OD × 7-10 days | Cefaclor 500 mg TID | 89 vs 86 | 85 vs 82 | [7] [2] |
Clinical studies have consistently demonstrated that this compound achieves comparable outcomes to other antimicrobial agents commonly used for respiratory infections. In a direct comparative study with ofloxacin for the treatment of lower respiratory tract infections, this compound 400 mg once daily demonstrated equivalent efficacy (85% clinical cure) to ofloxacin 200 mg three times daily (84% clinical cure) [2]. Similarly, when compared to ceftazidime for the treatment of hospitalized patients with pneumonia, intravenous this compound 400 mg once daily followed by oral this compound achieved similar clinical outcomes (81% success) to ceftazidime 2 g three times daily (79% success) [2]. These findings support this compound's use as an effective alternative to established respiratory antimicrobials.
The bacteriological efficacy of this compound in respiratory infections is particularly noteworthy. Across multiple clinical trials, this compound has demonstrated pathogen eradication rates exceeding 80% for common respiratory pathogens [7] [2]. Its potent activity against Haemophilus influenzae and Moraxella catarrhalis makes it particularly valuable in the empirical treatment of bronchitis exacerbations, while its activity against atypical pathogens provides comprehensive coverage for community-acquired pneumonia [2]. The drug's concentrative penetration into lung tissue and respiratory secretions ensures sustained antimicrobial activity at the primary site of infection, contributing to its clinical efficacy despite the once-daily dosing regimen [4]. This tissue penetration advantage is further supported by PET imaging studies demonstrating rapid this compound accumulation in infected lung tissues with concentrations maintained well above pathogen MIC values throughout the dosing interval [4].
Broth microdilution methodology represents the standard reference method for determining this compound minimum inhibitory concentrations (MICs) against respiratory pathogens, providing essential data for establishing breakpoints and monitoring resistance trends. The protocol begins with preparation of cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium, supplemented with calcium and magnesium ions at concentrations of 20-25 mg/L and 10-12.5 mg/L, respectively, to ensure accurate quinolone activity [8] [6]. For fastidious respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, the broth should be supplemented with 2.5-5% lysed horse blood and 2.5 μg/mL NAD (for pneumococci) or 15 μg/mL NAD+ 15 μg/mL bovine hematin (for H. influenzae) to support adequate bacterial growth [6].
The experimental procedure involves preparing a stock solution of this compound at 1,024 μg/mL in sterile water and performing serial two-fold dilutions in CAMHB across 96-well microtiter plates, yielding final concentrations typically ranging from 0.06 to 64 μg/mL [8]. Bacterial inocula are prepared by suspending fresh colonies from overnight agar plates in sterile saline and adjusting turbidity to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL), followed by dilution in CAMHB to achieve a final inoculum density of 5 × 10^5 CFU/mL in each well [8]. Plates are incubated at 35°C for 16-20 hours in ambient air (or 5% CO2 for streptococci), after which MIC endpoints are determined as the lowest this compound concentration that completely inhibits visible bacterial growth [8] [6]. Quality control should be performed using reference strains Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619, with expected this compound MIC ranges established in accordance with CLSI guidelines [8].
Positron emission tomography (PET) with radiolabeled [18F]this compound provides a powerful methodology for quantifying antibiotic distribution and pharmacokinetics in infected tissues, offering unique insights into drug penetration at infection sites [4]. The protocol begins with synthesis of [18F]this compound through nucleophilic substitution of a precursor molecule, achieving specific activity >50 GBq/μmol and radiochemical purity >95% [4]. Study participants receive an intravenous infusion containing the day's therapeutic dose of this compound (400 mg) supplemented with approximately 740 MBq of [18F]this compound, administered over 10-15 minutes to mimic clinical dosing conditions while enabling imaging.
Serial PET imaging is performed at multiple time points following tracer administration (typically at 0.5, 1, 2, 4, and 6 hours post-infusion), with simultaneous blood sampling to determine plasma concentrations and derive input functions for pharmacokinetic modeling [4]. Regions of interest are drawn on co-registered CT or MRI images to quantify radioactivity concentrations in infected tissues, uninvolved tissues, and plasma, with values decay-corrected and converted to this compound concentrations using the specific activity determined during radiopharmaceutical synthesis [4]. Compartmental modeling (e.g., two-tissue compartment model) is applied to calculate key pharmacokinetic parameters including rate constants for tracer transfer between compartments, volume of distribution, and tissue-to-plasma ratios [4]. This methodology has demonstrated that this compound achieves plateau concentrations in infected lungs (5.75 ± 0.22 μg/g) that substantially exceed MIC90 values for common respiratory pathogens, providing visual and quantitative confirmation of adequate drug delivery to infection sites [4].
Figure 1: this compound Mechanism of Action Pathway - illustrates the dual inhibition of DNA gyrase and topoisomerase IV, leading to impaired DNA replication and bacterial cell death.
Resistance to this compound in respiratory pathogens develops primarily through chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of target enzymes, particularly in gyrA and parC genes encoding DNA gyrase and topoisomerase IV, respectively [8] [5]. The most clinically significant mutations occur at specific residues including Ser-83 and Asp-87 in GyrA and Ser-80 and Glu-84 in ParC, which reduce drug binding affinity through conformational changes in the enzyme-quinolone interaction sites [8]. These target site modifications typically follow a stepwise pattern, with initial mutations in the primary target (GyrA for Gram-negative bacteria; ParC for Gram-positive bacteria) conferring low-level resistance, followed by secondary mutations in the complementary target that produce high-level resistance to this compound and other fluoroquinolones [5].
Additional resistance mechanisms include efflux pump overexpression, which actively exports this compound from bacterial cells, and plasmid-mediated quinolone resistance (PMQR) genes that protect target enzymes or modify the drug [8] [5]. The most prevalent PMQR determinants include qnr genes (qnrA, qnrB, qnrS) that encode pentapeptide repeat proteins protecting DNA gyrase from quinolone inhibition, aac(6')-Ib-cr that acetylates certain fluoroquinolones including this compound, and qepA and oqxAB that code for efflux pumps specialized in fluoroquinolone export [8]. The convergence of multiple mechanisms in individual bacterial isolates creates multidrug-resistant phenotypes that pose significant challenges in clinical practice, particularly in healthcare-associated respiratory infections where extensive prior antibiotic exposure selects for enriched resistant populations [5].
Strategic antimicrobial stewardship is essential to preserve this compound's utility against respiratory pathogens and mitigate resistance development. Institutional guidelines should emphasize appropriate patient selection for this compound therapy, reserving its use for confirmed infections caused by susceptible pathogens or empirical treatment when local susceptibility patterns support its application [5]. Routine susceptibility testing should be performed on clinically significant respiratory isolates, with particular attention to monitoring MIC trends rather than simple susceptible/intermediate/resistant categorization, as creeping MIC elevations may provide early warning of emerging resistance [8]. Antimicrobial stewardship programs should implement prospective audit and feedback for this compound prescriptions, with particular scrutiny of prolonged courses (>7-10 days) that may select for resistant subpopulations [5].
Infection control measures complement antimicrobial stewardship in resistance management. Active surveillance for fluoroquinolone-resistant Gram-negative bacteria in healthcare settings, particularly intensive care units where respiratory infections are prevalent, can guide empirical therapy choices and inform infection prevention strategies [5]. Molecular detection methods for common QRDR mutations and PMQR genes can provide rapid resistance prediction, potentially enabling targeted therapy before conventional susceptibility results are available [8]. From a drug development perspective, investigation of efflux pump inhibitors such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP) has demonstrated potential in reversing this compound resistance in vitro, restoring susceptibility in resistant Acinetobacter baumannii isolates through disruption of the proton motive force driving efflux activity [8]. While such adjuvants require further clinical evaluation, they represent promising approaches for extending this compound's utility against resistant respiratory pathogens.
Figure 2: this compound Resistance Mechanisms - categorizes the primary molecular mechanisms conferring bacterial resistance to this compound, including target site modifications, efflux pumps, and plasmid-mediated resistance.
Formulation strategies for this compound must address both intravenous and oral administration routes while maintaining chemical stability and optimizing bioavailability. The parenteral formulation typically employs this compound mesylate salt due to its enhanced aqueous solubility compared to the free base, prepared as a concentrated stock solution (20-40 mg/mL) in sterile water for injection that is subsequently diluted in compatible intravenous fluids such as 0.9% sodium chloride or 5% dextrose to achieve final concentrations of 1-4 mg/mL for administration [2]. The solution stability is pH-dependent, with optimal stability observed in the range of pH 4.0-5.0, requiring protection from light to prevent photodegradation that can reduce potency and increase the risk of phototoxic reactions [1] [2].
For oral formulations, this compound is typically manufactured as film-coated tablets containing 200-400 mg of active ingredient, with excipients selected to enhance stability and dissolution while minimizing interactions that could impair absorption [2]. Critical formulation considerations include the exclusion of divalent and trivalent cations (e.g., calcium, magnesium, aluminum, iron) in immediate contact with this compound, as these cations can form insoluble chelation complexes that significantly reduce oral bioavailability [1] [2]. Accelerated stability studies demonstrate that this compound tablets maintain potency for at least 24 months when stored at room temperature (15-30°C) in original packaging protected from moisture and light, with only minimal formation of degradation products under these conditions [2].
Intravenous compatibility represents a crucial consideration in hospitalized patients with respiratory infections who may require concurrent administration of multiple medications. This compound intravenous solutions demonstrate physical and chemical compatibility with most common infusion fluids including 0.9% sodium chloride, 5% dextrose, Ringer's lactate, and compound sodium chloride solutions for at least 24 hours at room temperature when protected from light [2]. However, co-administration with medications containing polyvalent cations (e.g., magnesium sulfate, calcium gluconate, aluminum-containing antacids) through the same intravenous line should be avoided due to potential precipitation and reduced this compound bioavailability [2]. Similarly, simultaneous administration with sucralfate or divalent cation supplements should be staggered by at least 2 hours to prevent significant interaction that could reduce this compound absorption by up to 50-70% [1] [2].
Reconstitution and storage protocols for this compound intravenous formulations require specific attention to maintain stability and sterility. The lyophilized powder should be reconstituted with sterile water for injection to achieve a concentration of 20 mg/mL, with gentle swirling rather than vigorous shaking to minimize foaming and potential degradation [2]. The reconstituted solution may be stored for up to 24 hours under refrigeration (2-8°C) before further dilution, while the fully prepared infusion solution in compatible diluents remains stable for 48 hours under refrigeration or 24 hours at room temperature when protected from light [2]. For oral suspensions (when available), extemporaneous preparation should utilize purified water rather than mineral-rich tap water to prevent cation-mediated precipitation, with refrigerated storage and discard after 14 days to ensure stability and accurate dosing [2]. These formulation and stability considerations are essential for maintaining this compound's efficacy and safety throughout its shelf life and administration to patients with respiratory infections.
The table below summarizes the key clinical trial outcomes for fleroxacin in treating various STDs.
| Infection Pathogen | Dosage Regimen | Comparative Regimen | Bacteriological Cure Rate | Evidence Level |
|---|
| Neisseria gonorrhoeae (acute uncomplicated) | Single oral dose of 400 mg [1] | Penicillin G (2.4-5.0 MU IM) + Probenecid (1 g oral) [1] | this compound: 100% (114/114) Penicillin: 97% (107/110) [1] | Multicenter, randomized trial [1] | | Haemophilus ducreyi (chancroid) | Single oral dose of 400 mg [2] | TMP-SMZ (160/800 mg) twice daily for 3 days [2] | this compound: 97% (35/36) TMP-SMZ: 70% (26/37) [2] | Randomized, double-blind study [2] | | Chlamydia trachomatis | 400-800 mg once daily for 7 days [3] | N/A | High rate of microbiological failure (e.g., 4/7 failures at 800 mg dose) [3] | Dose-ranging study (terminated early) [3] |
This compound is a trifluoroquinolone antibacterial agent. Its primary mechanism is the inhibition of two bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair. This dual inhibition leads to rapid bacterial cell death [4] [5].
The following diagram illustrates the mechanism of action of this compound.
Here are detailed methodologies from key clinical trials cited in the data tables.
This protocol is designed to evaluate the efficacy and safety of a single oral dose of this compound versus intramuscular penicillin plus oral probenecid.
This protocol compares a single dose of this compound to a multi-day course of trimethoprim-sulfamethoxazole (TMP-SMZ) for chancroid.
This protocol was designed to evaluate the efficacy and tolerability of different doses of this compound for C. trachomatis infections.
The tolerability profile of this compound is typical of the fluoroquinolone class, but with some notable characteristics:
For researchers and drug development professionals, this compound serves as a historical case study with clear takeaways:
The following diagram outlines the key decision points for a researcher considering this compound for an STD treatment study.
Fleroxacin is a broad-spectrum fluoroquinolone antibiotic characterized by the presence of fluorine atoms at both the C-6 and C-8 positions of its quinolone core structure. Like other fluoroquinolones, this compound demonstrates photochemical instability when exposed to ultraviolet or visible light, leading to the formation of various degradation products with potentially reduced efficacy or altered toxicity profiles. Understanding these degradation pathways is crucial for both pharmaceutical stability testing and environmental risk assessment, as this compound residues can persist in water bodies due to incomplete removal in conventional wastewater treatment. The analysis of this compound photodegradation has evolved significantly, with HPLC-MS/MS emerging as the predominant analytical technique due to its superior sensitivity, selectivity, and ability to identify structural transformations through fragmentation patterns [1] [2].
This application note provides a comprehensive collection of validated experimental protocols for studying this compound photodegradation using HPLC-based techniques. It incorporates both catalyst-enhanced degradation methods for environmental remediation studies and direct photolysis approaches for pharmaceutical stability testing. Each protocol includes detailed analytical conditions, method validation parameters, and troubleshooting guidance to ensure reproducible results across different laboratory settings. Additionally, we present structured data summaries and visual workflows to facilitate method implementation and comparison of results across studies.
Graphitic carbon nitride (g-C₃N₄)-based composites have demonstrated exceptional photocatalytic activity for antibiotic degradation under visible light irradiation. The preparation of g-C₃N₄/PPy/Ag photocatalyst involves three sequential steps with specific parameters for each stage:
g-C₃N₄ Synthesis: Place 5 g of melamine in a 50 mL crucible, cover and seal with aluminum foil, and transfer to a muffle furnace. Heat to 550°C at a controlled ramp rate of 3°C per minute and maintain at this temperature for 4 hours. After thermal decomposition, filter the resulting solid and dry at 80°C to obtain yellow g-C₃N₄ powder with characteristic layered structure [1] [3].
PPy Modification: Disperse the synthesized g-C₃N₄ in deionized water to create a suspension with concentration of 1 g/L. Add 60 mg of polypyrrole (PPy) powder to the suspension and maintain at 60°C in a water bath with vigorous stirring until complete solvent evaporation. Wash the resulting composite multiple times with distilled water, dry at 60°C for 12 hours, and grind to fine powder for subsequent use [1].
Ag Nanoparticle Deposition: Disperse 40 mg of the g-C₃N₄/PPy composite in 150 mL of vitamin C solution (1.5 g/L) and stir for 1.5 hours at 25°C. Add 1.3 mL of AgNO₃ solution (0.1 mol/L) and sonicate the mixture for 5 hours. Collect the final product by centrifugation, wash three times each with deionized water and ethanol, and dry at 60°C to obtain the g-C₃N₄/PPy/Ag photocatalyst [1].
The experimental setup for evaluating photocatalytic degradation performance requires specific equipment and conditions to ensure reproducible results:
Equipment Configuration: Conduct experiments in a photocatalytic degradation reactor (BBZM-I type) using a 250 W xenon lamp as the simulated solar light source. The reactor should include provisions for magnetic stirring to maintain suspension homogeneity and temperature control to prevent thermal degradation artifacts [1] [3].
Standard Reaction Conditions: Add 50 mg of photocatalyst to 50 mL of this compound solution (20 mg/L) in a reaction vessel. Prior to irradiation, stir the mixture in darkness for 30 minutes to establish adsorption-desorption equilibrium between the antibiotic and catalyst surface. This critical step ensures that subsequent concentration changes reflect photocatalytic degradation rather than adsorption phenomena [1].
Sampling and Monitoring: After initiating irradiation, collect aliquots of the reaction solution at predetermined time intervals (e.g., hourly). Filter each sample through a 0.45 μm microporous membrane to remove catalyst particles before analysis. Maintain consistent sampling volumes and return the analyzed solution to the reaction vessel to maintain constant reaction volume [1].
Degradation Efficiency Calculation: Monitor degradation progress by measuring absorbance changes at the characteristic wavelength of this compound (approximately 286-290 nm) using UV-Vis spectroscopy. Calculate the degradation percentage (D) using the formula:
D = (A₀ - Aₜ)/A₀ × 100% = (C₀ - Cₜ)/C₀ × 100%
where A₀ and C₀ represent the initial absorbance and concentration, respectively, and Aₜ and Cₜ represent the values at time t [1].
Table 1: Photocatalytic Performance Comparison of Different Catalysts for this compound Degradation
| Photocatalyst | Light Source | Initial FLE Concentration | Catalyst Loading | Degradation Efficiency | Time Required | Reference |
|---|---|---|---|---|---|---|
| g-C₃N₄/PPy/Ag | 250 W Xenon lamp | 20 mg/L | 1 g/L | >90% | 4-5 h | [1] |
| g-C₃N₄ | 250 W Xenon lamp | 20 mg/L | 1 g/L | ~40% | 4-5 h | [1] |
| g-C₃N₄/PPy | 250 W Xenon lamp | 20 mg/L | 1 g/L | ~65% | 4-5 h | [1] |
High-performance liquid chromatography coupled with tandem mass spectrometry provides the necessary resolution and sensitivity for separating and identifying this compound and its complex mixture of degradation products. The following optimized conditions have been validated for this application:
Column Selection: Use an Agilent Zorbax SB-C18 column (2.1 × 100 mm, 1.8 μm particle size) for optimal separation efficiency. Maintain the column temperature at 30°C throughout the analysis to ensure retention time reproducibility [1] [3].
Mobile Phase Composition: Employ a binary gradient system consisting of 0.2% formic acid in water (mobile phase A) and acetonitrile (mobile phase B). The acidic modifier enhances ionization efficiency in positive ESI mode and improves peak shape by suppressing silanol interactions [1] [4].
Gradient Elution Program: Initiate with 90% A and 10% B, hold for 3 minutes, then linearly increase to 30% B by 7 minutes. Implement a sharp gradient to 80% B by 9 minutes for efficient elution of hydrophobic compounds, followed by immediate re-equilibration to initial conditions by 9.5 minutes. Maintain a constant flow rate of 0.4 mL/min throughout the separation [1].
Alternative Pharmaceutical Analysis Method: For formulations without complex environmental matrices, a simplified isocratic method can be employed using a Supelco LC Hisep shielded hydrophobic phase column with mobile phase comprising acetonitrile-water-triethylamine (15:85:0.5 v/v/v) adjusted to pH 6.85 with H₃PO₄. This system provides adequate resolution for major degradation products while reducing analysis time [4].
Tandem mass spectrometry enables sensitive detection and structural characterization through fragmentation patterns. The following instrument parameters have been optimized for this compound and its transformation products:
Ionization Source: Employ electrospray ionization (ESI) in positive ion mode due to the proton-affinity of the quinolone core and piperazine moiety. Set the spray voltage to 40 psi and capillary voltage to 4000 V for optimal ionization efficiency [1] [2].
Gas and Temperature Parameters: Use nebulizer gas flow rate of 12 L/min and drying gas temperature of 350°C to ensure efficient desolvation. These parameters may require slight adjustment based on specific instrument configurations and mobile phase composition [1].
Data Acquisition Modes: For quantitative analysis, use multiple reaction monitoring (MRM) for maximum sensitivity. For degradation product identification, employ full scan MS and data-dependent MS/MS acquisition to obtain structural information for all significant chromatographic peaks [1] [2].
Table 2: Optimized HPLC-MS/MS Parameters for this compound Photodegradation Analysis
| Parameter | Condition | Alternative Condition | Application |
|---|---|---|---|
| Column | Agilent Zorbax SB-C18 (2.1 × 100 mm, 1.8 μm) | Supelco LC Hisep | Separation |
| Mobile Phase | 0.2% formic acid : acetonitrile (gradient) | Acetonitrile-0.1M ammonium formate pH 4.2 (15:85) | Separation |
| Flow Rate | 0.4 mL/min | 0.8 mL/min | Separation |
| Ionization | Positive ESI | Positive ESI | Detection |
| Capillary Voltage | 4000 V | 120 V (fragmentor) | Detection |
| Nebulizer Gas | 12 L/min | N/A | Detection |
| Temperature | 350°C | N/A | Detection |
For reliable quantification, the HPLC method requires comprehensive validation. The following parameters have been established for this compound analysis:
Linearity and Range: The method demonstrates linear response over the concentration range of 0.01-1.30 μg/mL with correlation coefficients (r²) >0.999. This range can be extended through dilution or detector attenuation for higher concentration samples [4].
Sensitivity: The detection limit has been determined as 4.8 ng/mL, providing sufficient sensitivity for detecting trace-level degradation products in stability studies and environmental samples [4].
Accuracy and Precision: Recovery tests in pharmaceutical formulations show excellent accuracy with 98-101% recovery for both column types. Precision studies demonstrate relative standard deviations <2% for both retention time and peak area measurements [4].
Specificity: The method effectively separates this compound from up to ten degradation products in a single run, confirming its suitability for stability-indicating applications [4].
The photochemical transformation of this compound proceeds through several competing pathways depending on concentration, solvent composition, and light characteristics. Structural identification of these products relies on complementary analytical techniques:
Spectroscopic Characterization: Isolate major degradation products using semi-preparative HPLC with a Kromasil ODS column (250 × 10 mm, 5 μm). After collection and desalting, analyze fractions using FT-IR, TOF-MS, and multidimensional NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for complete structural assignment [2].
Primary Degradation Products: Three major impurities have been characterized: Impurity I (8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid) results from defluorination and cyclization; Impurity II (6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) forms through piperazine ring opening; and Impurity III (6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) represents an alternative ring-opened structure [2].
This compound concentration significantly influences the predominant degradation pathway, explaining formulation-specific stability profiles:
Dilute Solutions (<5 mg/mL): In highly diluted formulations such as large-volume injections (200 mg:100 mL), the fluorine atom at C-8 demonstrates heightened photolability, leading to preferential defluorination and subsequent cyclization to form Impurity I. This pathway dominates due to increased photon availability per molecule and reduced intermolecular interactions [2] [5].
Concentrated Solutions (>30 mg/mL): In small-volume injections (200 mg:2 mL), the predominant reaction involves oxidative ring-opening of the N-methylpiperazine moiety without defluorination, yielding Impurity II and III. The high drug concentration apparently quenches the defluorination pathway through molecular aggregation or inner filter effects [2] [5].
Table 3: Major Photodegradation Products of this compound Under Different Conditions
| Product ID | Structure | Molecular Weight | Formation Condition | Pathway |
|---|---|---|---|---|
| Impurity I | 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | 389.35 | Dilute solutions (<5 mg/mL) | Defluorination + cyclization |
| Impurity II | 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | 357.32 | Concentrated solutions (>30 mg/mL) | Piperazine ring opening |
| Impurity III | 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | 375.31 | Concentrated solutions (>30 mg/mL) | Piperazine ring opening |
The degradation kinetics of this compound in aquatic environments depends on several factors that influence photosensitivity and reaction pathways:
pH Effects: The photodegradation rate exhibits strong pH dependence with maximum degradation rates observed at pH 6-7. This optimal range corresponds to the pH where multiple degradation pathways operate simultaneously, including piperazine ring departure and hydroxyl substitution at the C-6 position [6].
Metal Ions: Divalent cations (Ca²⁺, Mg²⁺, Cu²⁺, Ba²⁺) can form complexes with the carboxyl and carbonyl groups of this compound, altering its photophysical properties and potentially inhibiting degradation. The extent of inhibition varies with ion type and concentration [6].
Anions and Organic Matter: Nitrate ions (NO₃⁻) can promote degradation through photosensitization, while humic acid (HA) typically inhibits degradation through competitive light absorption. The net effect depends on their relative concentrations and specific molecular composition [6].
Dissolved Oxygen: Oxygen molecules participate in photodegradation as reactants, with degassed solutions showing significantly reduced degradation rates. This confirms the involvement of reactive oxygen species in the degradation mechanism [6].
Computational approaches provide theoretical insights into degradation mechanisms and site reactivity:
Reaction Pathway Analysis: Density functional theory (DFT) calculations identified six possible reaction pathways on the T1 excited state, with the departure of piperazine ring (Path-2) and substitution of F atom at C-6 position by OH group (Path-5) identified as dominant processes [6].
Transition State Theory: Application of transition state theory (TST) enables calculation of reaction rates for each pathway, providing theoretical justification for the observed product distribution under different environmental conditions [6].
The following diagram illustrates the complete experimental procedure for photocatalytic degradation studies:
Diagram 1: Complete workflow for photocatalytic degradation experiments showing key steps from catalyst preparation to data analysis
The analytical procedure for separation and identification of this compound and its degradation products follows this sequence:
Diagram 2: HPLC-MS/MS analytical workflow showing separation and detection steps for this compound and its degradation products
The methodologies described in this application note support diverse research and development activities:
Pharmaceutical Stability Testing: The protocols enable comprehensive photostability assessment of this compound formulations as required by regulatory guidelines. The concentration-dependent degradation pathways explain why different formulations may exhibit distinct stability profiles and help optimize packaging and storage conditions [2] [5].
Environmental Fate Studies: Understanding this compound degradation under various water compositions assists in predicting its environmental persistence and transformation products in natural waters. This knowledge informs environmental risk assessments and regulatory decisions for antibiotic usage [6].
Water Treatment Optimization: The demonstrated efficiency of g-C₃N₄/PPy/Ag photocatalyst provides a promising approach for advanced oxidation processes in wastewater treatment plants to eliminate antibiotic residues before environmental discharge [1] [3].
Structure-Activity Relationships: Identification of specific degradation products facilitates studies on phototoxicity mechanisms of fluoroquinolones, potentially guiding the development of safer analogs with reduced photodegradation and adverse effects [7].
Successful implementation of these protocols may require adjustments for specific laboratory conditions:
Poor Chromatographic Resolution: If separation of degradation products is inadequate, consider modifying the gradient profile or reducing the flow rate to 0.3 mL/min. Alternative columns with different C18 bonding chemistry may also improve resolution of critical pairs [4].
Reduced MS Sensitivity: Signal suppression may occur in complex matrices. Implement additional sample cleanup steps or optimize the source parameters specifically for the mass spectrometer model being used [1].
Variable Degradation Rates: Inconsistent results in photocatalytic experiments often stem from insufficient dark adsorption periods or variations in light intensity. Confirm lamp output regularly and ensure consistent stirring during the equilibrium phase [1] [3].
Artifact Formation: Some degradation products may form during analysis rather than in the original experiment. Include appropriate control samples and consider using a shielded autosampler to prevent photodegradation during HPLC analysis [2].
The comprehensive protocols presented in this application note provide researchers with validated methods for studying this compound photodegradation using HPLC-MS/MS. The integrated approach combining photocatalytic degradation systems with advanced analytical techniques enables thorough investigation of degradation kinetics, pathway elucidation, and product identification. The structured presentation of experimental parameters, including tabulated conditions and visual workflows, facilitates method transfer across different laboratory environments. These methodologies support diverse applications ranging from pharmaceutical stability testing to environmental fate studies, contributing to improved drug formulation and environmental risk assessment of antibiotic contaminants.
This compound is a broad-spectrum trifluorinated fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-negative bacteria. Its extensive tissue penetration and prolonged elimination half-life (approximately 10-12 hours) make it suitable for once-daily dosing in treating various bacterial infections. Understanding this compound's tissue distribution is crucial for optimizing dosing regimens for infections in different body compartments, as antibiotic efficacy depends on achieving concentrations at the infection site that exceed the minimum inhibitory concentration (MIC) of pathogenic bacteria.
The measurement of this compound concentrations in biological tissues presents unique challenges due to the need for specificity, sensitivity, and accuracy in complex matrices. This document consolidates established and emerging methodologies for quantifying this compound tissue concentrations, providing researchers with validated protocols and analytical frameworks. These methods have applications throughout drug development stages, from preclinical assessment to clinical therapeutic drug monitoring.
Table 1: this compound concentrations in human tissues after 400 mg intravenous dose (determined by PET imaging)
| Tissue | Peak Concentration (μg/g) | Plateau Concentration (μg/g, 2-8 h post-infusion) | Tissue-to-Plasma Ratio |
|---|---|---|---|
| Blood/Plasma | 5.0-6.0 | 2.35 | 1.00 |
| Kidney | 18.0 | 8.85 | 3.77 |
| Liver | 18.0 | 7.31 | 3.11 |
| Lung | 18.0 | 5.80 | 2.47 |
| Myocardium | 18.0 | 4.53 | 1.93 |
| Spleen | 18.0 | 6.00 | 2.55 |
| Prostate | - | 4.65 | 1.98 |
| Uterus | - | 3.87 | 1.65 |
| Muscle | - | 4.60 | 1.96 |
| Bowel | - | 3.53 | 1.50 |
| Bone | - | 2.87 | 1.22 |
| Breast | - | 2.68 | 1.14 |
| Brain | - | 0.83 | 0.35 |
Data derived from PET imaging studies following 400 mg this compound administration in human volunteers [1]. Plateau concentrations represent stable levels achieved within 1 hour after infusion completion. Tissue-to-plasma ratios were calculated based on mean plateau concentrations.
Table 2: Pharmacokinetic parameters of this compound after single and multiple dosing
| Parameter | Single Dose 400 mg | Multiple Dose 400 mg | Single Dose 800 mg | Multiple Dose 800 mg |
|---|---|---|---|---|
| Cmax plasma (μg/mL) | 5.0 | 6.7 | 8.2 | 14.3 |
| Cmax blister fluid (μg/mL) | 3.7 | 5.7 | 7.7 | 12.3 |
| AUC plasma (μg·h/mL) | 82.9 | - | 156.8 | - |
| AUC blister fluid (μg·h/mL) | 94.2 | - | 198.9 | - |
| Blister Fluid Penetration (%) | 113.7 | 121.4 | 126.9 | 132.6 |
| Elimination Half-life (h) | 10.4 | 11.2 | 13.5 | 15.6 |
| Renal Clearance (mL/min) | 98.8 | 91.5 | 98.8 | 77.7 |
Data obtained from clinical studies involving 12 male volunteers receiving single and multiple (every 24 hours for 5 days) oral doses of this compound [2]. Blister fluid penetration was calculated as (AUC_blister/AUC_plasma) × 100%.
This compound demonstrates several noteworthy distribution characteristics. The drug achieves concentrations in most tissues that exceed simultaneous plasma concentrations, as evidenced by tissue-to-plasma ratios >1.0. Elimination is relatively slow from deep tissue compartments, maintaining therapeutic concentrations at 24 hours post-dose. There is minimal accumulation after multiple dosing at 400 mg daily, but significant accumulation occurs with 800 mg daily dosing. The drug also exhibits concentration-dependent clearance, suggesting saturation of nonrenal clearance mechanisms at higher doses [2].
PET imaging enables non-invasive, real-time quantification of this compound distribution in various human tissues. This approach provides spatial resolution and temporal monitoring capabilities that surpass traditional tissue sampling methods. The protocol involves labeling this compound with the radioisotope fluorine-18 (¹⁸F) to track its distribution following administration. This method is particularly valuable for determining antibiotic penetration into protected sites (e.g., brain, bone) and infected tissues that are difficult to sample directly.
Radiolabeling and Formulation
Subject Preparation and Dosing
Image Acquisition and Analysis
Pharmacokinetic Analysis
This methodology revealed that this compound achieves therapeutic concentrations in most tissues within 1 hour after infusion, with particularly high accumulation in kidneys, liver, and lungs. The brain penetration was limited (tissue-to-plasma ratio: 0.35), suggesting restricted utility for CNS infections. These findings supported once-daily 400 mg dosing for urinary tract infections and gonorrhea, as tissue concentrations exceeded MIC₉₀ values for common pathogens [1].
High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection provides a reliable method for quantifying this compound concentrations in tissues and biological fluids. This method offers high specificity, sensitivity to nanogram levels, and the ability to simultaneously quantify this compound and its metabolites. The technique involves tissue extraction, chromatographic separation, and detection, requiring careful sample preparation to minimize matrix effects.
Sample Collection and Preparation
Extraction and Cleanup
HPLC Analysis Conditions
Quantification and Validation
This HPLC method demonstrates excellent recovery (>85%) for this compound from various tissues with a lower limit of quantification of approximately 0.1 μg/g. The method has been successfully applied to determine this compound distribution in human and animal tissues, showing particularly high concentrations in lung, muscle, and gynecological tissues with tissue-to-plasma ratios ranging from 1.1 to 2.7. The method reliably detected this compound concentrations 24 hours post-dose that remained above MIC₉₀ values for many common pathogens [3].
Molecularly imprinted polymers (MIPs) create artificial recognition sites complementary to this compound molecules, offering highly selective extraction and detection. A recent development involves a ratiometric fluorescent paper-based sensor using B, N-co-doped MXene quantum dots combined with BCP-Eu as dual-emission fluorophores [4].
Protocol Overview:
iEESI-MS combines selective extraction using magnetic molecularly imprinted polymers (MMIPs) with direct mass spectrometric analysis, enabling rapid detection of this compound in complex matrices.
Protocol Overview:
Recent advances in electrochemical sensors based on hierarchical α-zirconium phosphate/reduced graphene oxide (α-ZrP/rGO) nanocomposites offer sensitive detection of this compound.
Protocol Overview:
Choosing the appropriate method for this compound tissue concentration measurement depends on several factors. PET imaging provides unparalleled spatial and temporal distribution data in humans but requires specialized facilities and radioactive handling. HPLC with UV/fluorescence detection offers accessibility and reliability for most laboratory settings with adequate sensitivity for pharmacokinetic studies. Advanced sensors (MIPs, electrochemical) enable rapid screening and field testing but may require additional validation for regulatory submission.
For regulatory submissions, analytical methods must demonstrate:
Proper tissue collection and processing significantly impact result accuracy. Immediate freezing at -80°C prevents drug degradation. Homogenization should be standardized with consistent tissue-to-buffer ratios. For fluoroquinolones, avoiding metal utensils during processing prevents chelation and analytical interference. Incorporating stability evaluations during method validation ensures sample integrity throughout analysis.
Accurate measurement of this compound tissue concentrations is essential for understanding its distribution kinetics and optimizing dosing regimens for various infections. The methods presented—from established techniques like PET imaging and HPLC to emerging sensor technologies—provide researchers with multiple options depending on their specific needs for sensitivity, throughput, and spatial resolution.
The consistent demonstration of excellent tissue penetration across multiple methodologies reinforces this compound's utility for treating infections in diverse body sites, with the exception of the central nervous system. As analytical technologies continue advancing, the development of even more sensitive, high-throughput, and accessible methods will further enhance our understanding of this compound's tissue pharmacokinetics and support its optimal use in clinical practice.
This compound is a broad-spectrum fluoroquinolone antibiotic with significant activity against a wide range of gram-negative bacilli and oxacillin-susceptible staphylococci. As a fluoroquinolone, it demonstrates potent antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, essential for bacterial DNA replication and transcription. The broth microdilution method represents one of the most standardized and widely accepted techniques for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against bacterial pathogens. This method provides quantitative data essential for establishing susceptibility breakpoints, monitoring antimicrobial resistance patterns, and guiding therapeutic decisions in clinical settings. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols to ensure reproducibility and accuracy of results across different laboratories, making broth microdilution a reference method for antimicrobial susceptibility testing [1] [2].
The fundamental principle of broth microdilution testing involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium, inoculating each dilution with a standardized bacterial suspension, and incubating under controlled conditions. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. For this compound, this method has proven particularly valuable in establishing its potency against clinical isolates and monitoring emerging resistance patterns. Multicenter studies have demonstrated that this compound exhibits excellent activity against most Enterobacteriaceae, with MIC90 values typically ranging from 0.25 to 1 μg/mL, making it a promising therapeutic option for various bacterial infections [2].
Table 1: Required Materials and Equipment for this compound Broth Microdilution Testing
| Category | Specific Items | Specifications/Requirements |
|---|---|---|
| Reagents | This compound standard | High-purity reference standard |
| Culture media | Cation-adjusted Mueller-Hinton Broth | |
| Solvents | DMSO, sterile water, saline | |
| QC strains | ATCC reference strains | |
| Equipment | Microdilution plates | 96-well, U-bottom, sterile |
| Pipetting devices | Multichannel and single-channel pipettes | |
| Measurement tools | Turbidimeter, spectrophotometer | |
| Incubation | Incubator (35±2°C) |
Primary stock solution of this compound should be prepared at a concentration of 1280 μg/mL or higher to accommodate the dilution scheme. Weigh exactly 12.8 mg of this compound reference standard (corrected for potency) and dissolve in 10 mL of suitable solvent. DMSO is recommended for initial dissolution due to this compound's solubility characteristics, though subsequent dilutions should be prepared in aqueous media. The stock solution should be aliquoted and stored at -70°C or below to maintain stability, with thawed aliquots used immediately and not refrozen. Stability studies indicate that this compound solutions remain stable for at least 6 months when properly stored, though frequent freeze-thaw cycles should be avoided [3].
The working antibiotic solutions are prepared through serial two-fold dilutions in cation-adjusted Mueller-Hinton broth according to CLSI guidelines. The recommended concentration range for this compound testing is typically 0.03 μg/mL to 64 μg/mL, covering the expected MIC values for clinically relevant bacteria. Using a multichannel pipette, prepare serial dilutions directly in the microdilution plates, ensuring thorough mixing at each dilution step. The final volume in each well before inoculation should be 100 μL. Include growth control wells (broth plus inoculum without antibiotic) and sterility control wells (broth only) in each plate. Plates can be prepared in batches and stored at -70°C for up to 6 months if properly sealed to prevent evaporation [1].
Table 2: this compound Dilution Scheme for Broth Microdilution Testing
| Well Position | Dilution Factor | Final Concentration (μg/mL) | Volume to Transfer (μL) |
|---|---|---|---|
| A | Stock | 64 | - |
| B | 1:2 | 32 | 100 from Well A |
| C | 1:4 | 16 | 100 from Well B |
| D | 1:8 | 8 | 100 from Well C |
| E | 1:16 | 4 | 100 from Well D |
| F | 1:32 | 2 | 100 from Well E |
| G | 1:64 | 1 | 100 from Well F |
| H | 1:128 | 0.5 | 100 from Well G |
| I | 1:256 | 0.25 | 100 from Well H |
| J | 1:512 | 0.125 | 100 from Well I |
| K | 1:1024 | 0.062 | 100 from Well J |
| L | 1:2048 | 0.031 | 100 from Well K |
The bacterial inoculum must be carefully standardized to ensure accurate and reproducible MIC results. Select 3-5 well-isolated colonies of the test organism from an overnight (18-24 hours) non-selective agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for most bacteria. For broth microdilution testing, further dilute this suspension in sterile saline or broth to achieve a final inoculum density of approximately 5 × 10^5 CFU/mL in each well. The inoculum size is critical, as deviations can significantly affect MIC results—higher inoculum densities may increase MIC values, while lower densities may decrease them [1].
Using a multichannel pipette, add 100 μL of the standardized inoculum to each well of the microdilution plate containing 100 μL of the antibiotic dilutions. This results in a 1:2 dilution of both the antibiotic and the inoculum, with the final bacterial density being approximately 5 × 10^5 CFU/mL. Seal the plates with permeable sealers or place in a humidified chamber to prevent evaporation during incubation. Incubate the plates at 35±2°C in an ambient air incubator for 16-20 hours for most rapidly growing bacteria. Certain fastidious organisms may require extended incubation up to 24 hours or specific atmospheric conditions. Throughout the incubation period, maintain stable temperature conditions as fluctuations can affect bacterial growth patterns and MIC determinations [1].
Following incubation, examine the plates for bacterial growth as evidenced by turbidity or button formation at the bottom of wells. Read the plates visually against a non-reflective background with indirect light, or use an automated plate reader set at 620 nm wavelength. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth. For this compound, endpoints are typically clear-cut, with a sharp transition from turbid to clear wells. When using automated readers, establish appropriate cutoff values based on visual readings to ensure accurate interpretation. In cases of trailing growth or faint turbidity, compare with the growth control well to determine significant inhibition [1] [2].
The diagram below illustrates the complete workflow for this compound broth microdilution testing:
Quality control is essential to ensure the accuracy and reliability of this compound MIC determinations. Include appropriate QC strains with each batch of tests or according to established laboratory protocols (e.g., weekly testing with more frequent validation when introducing new reagent lots). The primary QC strain for this compound is Pseudomonas aeruginosa ATCC 27853, with established quality control limits. Additional QC strains including Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 should be included to monitor performance across different bacterial groups. Document all QC results using Levey-Jennings charts or similar statistical quality control methods to monitor trends and identify potential systematic errors in testing procedures. The acceptable QC ranges for this compound should align with CLSI published limits, which are periodically updated based on multi-laboratory studies [3].
When QC results fall outside acceptable ranges, implement systematic troubleshooting procedures to identify and correct the underlying issue. Common problems include improper inoculum density, antibiotic degradation, incubation temperature fluctuations, or media composition variations. Verify the preparation and storage of antibiotic stock solutions, as improper handling can lead to degradation and altered potency. Check the pH of the Mueller-Hinton broth, as this compound activity can be influenced by pH variations outside the recommended range of 7.2-7.4. Ensure proper cation concentration in the media, particularly calcium and magnesium, as these divalent cations can affect the activity of quinolone antibiotics. If problems persist, prepare fresh antibiotic stock solutions and media, and recalibrate equipment used for inoculum standardization [3] [1].
Table 3: Quality Control Ranges for this compound Broth Microdilution
| QC Strain | ATCC Number | Acceptable MIC Range (μg/mL) | Additional Comments |
|---|---|---|---|
| Pseudomonas aeruginosa | 27853 | 1-4 | Primary QC strain for this compound |
| Staphylococcus aureus | 29213 | 0.25-1 | Monitor for gram-positive activity |
| Escherichia coli | 25922 | 0.03-0.12 | Verify potency against Enterobacteriaceae |
| Enterococcus faecalis | 29212 | 2-8 | Optional for monitoring streptococcal activity |
Interpret this compound MIC values using the most current CLSI or EUCAST breakpoints. As established in comparative studies, this compound typically demonstrates MIC90 values of 0.25 μg/mL against most Enterobacteriaceae, 1-4 μg/mL against Pseudomonas aeruginosa, and 0.5-2 μg/mL against oxacillin-susceptible staphylococci. Isolates with this compound MIC values ≤1 μg/mL for Enterobacteriaceae and ≤2 μg/mL for Pseudomonas aeruginosa are generally considered susceptible, while those with higher MICs may indicate resistance. However, it is essential to consult the most recent guidelines as breakpoints may be revised based on emerging resistance patterns and clinical outcome data. For streptococcal species and enterococci, this compound demonstrates limited activity with higher MIC values, and its use is not generally recommended for these infections [2].
The broth microdilution method for this compound has several important limitations. The method is standardized primarily for rapidly growing aerobic bacteria, and modifications may be necessary for fastidious organisms. The presence of specific resistance mechanisms such as efflux pumps or target site mutations can affect this compound activity, and elevated MICs should prompt consideration of confirmatory testing. The method does not distinguish between bactericidal and bacteriostatic activity; additional tests such as minimum bactericidal concentration (MBC) determination may be necessary for this purpose. When testing streptococci, the addition of 2.5-5% lysed horse blood to the broth medium may be necessary to support adequate growth. For anaerobic bacteria, alternative methods and media are required as the broth microdilution method in Mueller-Hinton broth is not suitable [2].
Fleroxacin is a broad-spectrum fluoroquinolone antibiotic characterized by excellent oral bioavailability and a long elimination half-life, allowing for once-daily dosing [1] [2] [3]. These pharmacokinetic properties made it a candidate for early switch therapy in clinical trials during the 1990s. The core rationale was that for patients with severe, quinolone-sensitive infections who are not in shock and can tolerate oral medication, the switch from intravenous to oral therapy could be performed early, sometimes even on the first day [1].
The safety profile of this compound was found to be similar to other fluoroquinolones of its time. The table below summarizes the adverse reaction data from clinical trials involving over 4,000 patients treated with the oral formulation [4].
Table 1: Safety Profile of Oral this compound from Clinical Trials
| Daily Dose | Number of Patients | Overall Adverse Reaction Rate | Gastrointestinal Reactions | Central Nervous System Reactions | Most Common Adverse Event |
|---|---|---|---|---|---|
| 200 mg | 4,450 | 20% | 11% | 9% | Insomnia |
| 400 mg | 4,450 | 20% | 11% | 9% | Insomnia |
While a specific step-by-step switch protocol is not detailed in the available literature, the following data from early studies can inform protocol development.
A key study demonstrated that a single oral 400 mg dose of this compound provided sufficient serum levels in bacteremic patients to cover susceptible microorganisms for at least 24 hours [2]. The pharmacokinetic parameters were consistent between the acute and convalescent phases of the disease, supporting the reliability of oral absorption even during active infection.
Table 2: Single-Dose Pharmacokinetics of Oral this compound (400 mg) in Bacteremic Patients
| Pharmacokinetic Parameter | Day 1 (Acute Phase) | Day 7 (Convalescent Phase) |
|---|---|---|
| Maximum Serum Concentration (C~max~) | 6.4 ± 1.5 mg/L | 6.7 ± 1.9 mg/L |
| Serum Concentration at 24 hours | 3.0 ± 1.7 mg/L | 2.5 ± 1.2 mg/L |
| Time to C~max~ (T~max~) | 2.3 ± 1.4 hours | 2.0 ± 1.2 hours |
| Elimination Half-life | 19.7 ± 8.0 hours | 17.9 ± 6.9 hours |
The study concluded that renal function, not the bacteremic state itself, was the primary factor requiring dose adjustment [2].
Based on the reviewed literature, the following diagram outlines a logical workflow for considering an IV-to-oral switch with this compound, derived from general principles and specific mentions in the studies.
When designing a modern application protocol, the following points from the historical data are crucial:
It is important to note that the evidence supporting this compound use is decades old, and its role in modern therapy is unclear. Current general guidelines for IV-to-oral switch therapy emphasize that the strategy is safe and effective for reducing hospital stays and costs once a patient is clinically stable [5]. While fluoroquinolones as a class remain important for switch therapy, contemporary research focuses on other agents.
Furthermore, recent trends and landmark studies (e.g., POET, OVIVA) have successfully demonstrated the safety of early oral transition for infections like endocarditis and bone and joint infections, which traditionally required prolonged IV therapy [6]. This suggests that the principles explored with this compound remain relevant, even if the drug itself is not part of current practice.
This compound is a broad-spectrum trifluorinated fluoroquinolone antibiotic used against Gram-positive and Gram-negative bacteria. Its chemical structure includes fluorine atoms at C-6 and C-8 positions and a piperazine ring at C-7, both critical to its antibacterial activity but also major sites of photodegradation. The fluorine atom at C-8 particularly makes this compound more photolabile than other fluoroquinolones without C-8 substitution. Understanding this compound's instability mechanisms is essential for accurate bioanalysis, reliable pharmacokinetic studies, and proper clinical administration, as degradation products can potentially cause reduced efficacy or increased toxicity.
This compound undergoes complex photochemical reactions when exposed to UV or visible light, with degradation pathways highly dependent on concentration and environmental factors:
The following table summarizes the key degradation products identified in this compound solutions:
Table 1: Major Photodegradation Products of this compound
| Product ID | Chemical Name | Molecular Structure Features | Formation Conditions |
|---|---|---|---|
| Impurity-I | 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | Defluorination and cyclization product | Dilute solutions (2 mg/mL) |
| Impurity-II | 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Piperazine ring-opening oxidation | Concentrated solutions (100 mg/mL) |
| Impurity-III | 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Piperazine ring-opening with retained fluorine | Concentrated solutions (100 mg/mL) |
Photodegradation kinetics of this compound vary significantly across pharmaceutical formulations and experimental conditions:
Table 2: Kinetic Parameters of this compound Photodegradation Under Various Conditions
| Formulation/ Condition | Specification | Degradation Order | Key Kinetic Parameters | Experimental Conditions |
|---|---|---|---|---|
| Injection A | 100 mL:200 mg | Zero-order | Rate constant: 0.24 mg/mL/day | Artificial daylight, 11000 lx, 30°C [3] |
| Injection B | 100 mL:400 mg | Zero-order | Rate constant: 0.38 mg/mL/day | Artificial daylight, 11000 lx, 30°C [3] |
| Injection C | 10 mL:100 mg | First-order | Rate constant: 0.061 day⁻¹ | Artificial daylight, 11000 lx, 30°C [3] |
| Injection D | 10 mL:400 mg | First-order | Rate constant: 0.058 day⁻¹ | Artificial daylight, 11000 lx, 30°C [3] |
| Injection E | 2 mL:200 mg | First-order | Rate constant: 0.059 day⁻¹ | Artificial daylight, 11000 lx, 30°C [3] |
| Environmental | 10-40 mg/L in water | Pseudo-first-order | pH-dependent rate constants | UV light, λ=254 nm [2] |
Multiple environmental and formulation factors significantly impact this compound degradation rates:
Table 3: Effects of Environmental Factors on this compound Photodegradation
| Factor | Condition | Effect on Degradation Rate | Mechanism/Notes |
|---|---|---|---|
| pH | 3.0 | Decreased degradation | Protonated species more stable [3] |
| 6.0-7.0 | Maximum degradation | Multiple pathways active [2] | |
| 8.0-9.0 | Decreased degradation | Limited reaction pathways [2] | |
| Metal Ions | Ca²⁺, Mg²⁺ | Decreased degradation | Complexation with FQ molecules [2] |
| Cu²⁺ | Increased degradation | Catalytic effect on oxidation [2] | |
| Anions | NO₃⁻ | Increased degradation | Photosensitization and radical formation [2] |
| Cl⁻, SO₄²⁻ | Minimal effect | Slight inhibition or no effect [2] | |
| Organic Matter | Humic Acid (5 mg/L) | Decreased degradation | Light screening/competitive absorption [2] |
| Oxygen | Dissolved O₂ | Increased degradation | Participation in oxidative reactions [2] |
| Temperature | 30°C | Standard condition | Q₁₀ ≈ 2-3 (estimated) |
Principle: This method separates and quantifies this compound and its major photodegradation products using reversed-phase HPLC with UV detection [1] [4].
Equipment and Reagents:
Sample Preparation:
Validation Parameters [4]:
For complete characterization of degradation products, LC-MS analysis is recommended:
Mass Spectrometry Conditions [1]:
Structural Identification:
The acute toxicity of this compound and its photodegradation products was evaluated using bioluminescent bacterium Vibrio qinghaiensis sp.-Q67 (Q67):
Key Findings [3]:
Toxicity Testing Protocol:
Based on pharmacokinetic studies [5], this compound demonstrates the following stability profile in biological samples:
This compound stability in biological samples is significantly affected by light exposure, concentration, pH, and matrix composition. The dominant degradation pathways involve defluorination at C-8 in dilute solutions and piperazine ring-opening in concentrated solutions. Proper handling procedures—including immediate light protection, temperature control, and rapid processing—are essential for accurate analytical results. The provided HPLC protocol enables reliable quantification of this compound and its major degradation products, while the kinetic data facilitates appropriate storage condition selection for different formulation types. Researchers should implement these standardized protocols to ensure data quality in this compound-related bioanalysis, pharmacokinetic studies, and formulation development.
Q1: What are the main pathways for fleroxacin photodegradation? this compound degrades primarily via two key pathways, and the dominant one can depend on your sample's concentration [1]:
Q2: How can I improve the photostability of this compound in my formulation? Recent research demonstrates that forming a pharmaceutical salt is an effective strategy. Specifically, creating a salt with D-tartaric acid significantly enhances photostability [4] [5]. It is proposed that the charge-assisted hydrogen bonds (CAHBs) formed in the salt make the photosensitive moieties of the this compound molecule more stable [5].
Q3: Do environmental factors affect the degradation rate in aqueous solutions? Yes, environmental factors significantly impact degradation kinetics in water bodies [2]:
Ca²⁺ and Mg²⁺ can form complexes with this compound, potentially slowing down the photodegradation rate.This protocol is adapted from a study that successfully synthesized a this compound-D-tartaric acid dihydrate salt (FL-D-TT) [4].
This method outlines how to study the kinetics of photodegradation under different conditions [6].
The table below summarizes the major photodegradation products identified under different conditions.
| Condition / Formulation | Major Degradation Product(s) | Key Structural Change |
|---|---|---|
| Dilute Injection (200 mg:100 mL) [1] | Impurity-I | Defluorination at C-8 & cyclization |
| Impurity-II | Ring-opening of piperazine chain | |
| Concentrated Injection (200 mg:2 mL) [1] | Impurity-III | Ring-opening of piperazine chain |
| Photocatalysis (g-C₃N₄/PPy/Ag) [3] | Multiple Intermediates | Oxidative ring-opening of piperazine, defluorination on fluoroethyl group |
This table compares the properties of pure this compound with its novel D-tartaric acid salt.
| Property | This compound (FL) | FL-D-Tartaric Acid Salt (FL-D-TT) | Notes / Method |
|---|---|---|---|
| Aqueous Solubility | 0.39 mg/mL [5] | 9.71 mg/mL [5] | Significant improvement |
| Photostability | Low (baseline) | Improved [5] | -- |
| Hygroscopic Stability | Low (baseline) | Improved [4] | -- |
| Antimicrobial Activity | Baseline | Slightly Improved [4] | Against E. coli, S. typhi, and S. aureus |
To help visualize the experimental process and the core degradation mechanisms, please refer to the following diagrams.
Diagram 1: Experimental workflow for developing and analyzing stabilized this compound formulations.
Diagram 2: Primary photodegradation pathways of this compound, showing dependence on concentration and reaction sites.
I hope this technical support guide provides a solid foundation for your work. The strategy of forming pharmaceutical salts appears to be a particularly promising avenue for further research and development.
Fleroxacin-induced photosensitivity is primarily a phototoxic reaction rather than a photoallergic one [1] [2]. The mechanism involves several photophysical and photochemical pathways that generate reactive intermediates.
The core process begins when the this compound molecule absorbs light energy, leading to a cascade of reactions. The following diagram illustrates the major photodegradation pathways and their outcomes.
The photodegradation of this compound is highly dependent on solution concentration, leading to different primary products [3].
| Solution Concentration | Primary Degradation Pathway | Major Photoproduct(s) Formed |
|---|
| High Concentration (e.g., 100 mg/mL) | Oxidation and opening of the piperazine ring at the C-7 position [3] | Impurity II, Impurity III [3] | | Low Concentration (e.g., 2 mg/mL) | Defluorination at the C-8 position, followed by cyclization [3] | Impurity I [3] |
The rate at which this compound degrades upon light exposure is not constant; it is significantly influenced by the chemical environment. The table below summarizes the effects of key factors based on experimental studies.
| Factor | Effect on this compound Photodegradation |
|---|---|
| pH Level | The fastest photodegradation occurs in neutral to slightly acidic conditions (pH 6-7) where multiple reaction pathways are active [4]. |
| Presence of Humic Acid (HA) | Acts as a photosensitive substance, competing for light and generally inhibiting the photodegradation rate [4]. |
| Dissolved Oxygen (DO) | Participates in reactions and promotes degradation by enabling ROS generation [4]. Its contribution proportion decreases as the initial this compound concentration increases [4]. |
| Metal Ions (e.g., Ca²⁺, Mg²⁺) | Can form complexes with the this compound molecule, which affects (can either promote or inhibit) the photodegradation rate [4]. |
For researchers handling this compound in laboratory settings, the following guidelines are recommended to manage photosensitivity risks.
Q1: What is the primary photochemical event in this compound photosensitivity? The primary event is the absorption of UVA light, promoting the molecule to an excited singlet state, which rapidly undergoes intersystem crossing to a longer-lived, highly reactive triplet excited state (³FQ*). This triplet state is the key intermediate responsible for generating ROS and undergoing structural degradation [2].
Q2: How does the fluorine atom at the C-8 position influence risk? The fluorine atom at C-8 is a particularly photolabile site. Its presence is a key structural feature associated with increased photomutagenic and photocarcinogenic potential compared to fluoroquinolones that lack a substituent or have a different group at this position [3].
Q3: Are the photodegradation products of this compound characterized? Yes, several major photodegradation products have been isolated and characterized from irradiated injections. Their structures are well-defined, involving cyclization after defluorination (Impurity I) or ring-opening of the piperazine moiety (Impurities II and III) [3].
Fleroxacin, like other fluoroquinolones, is associated with central nervous system (CNS) adverse effects. The table below summarizes the key CNS effects and their characteristics based on clinical trial data and post-marketing observations [1] [2].
| Adverse Effect | Reported Frequency (Oral this compound) | Time to Onset | Characteristics & Notes |
|---|---|---|---|
| Insomnia/Sleep Disorders | Most commonly reported [1] | Not specified | Dose-dependent incidence [2]. |
| Dizziness/Headache | Part of the ~9% CNS reaction rate [1] | Not specified | Patients should avoid activities requiring alertness [3]. |
| Confusion | Reported [3] | Not specified | Can be severe in some cases. |
| Seizures | Rare [3] | Not specified | Risk exacerbated by renal dysfunction, history of epilepsy, or drug interactions [4]. |
Understanding the mechanisms behind these effects is crucial for designing safer compounds and experiments.
For researchers designing studies, consider these strategies to mitigate risk and identify neurotoxicity.
Here are detailed methodologies for investigating the proposed mechanisms.
Protocol 1: Assessing GABAergic Inhibition
Protocol 2: Evaluating Mitochondrial Toxicity
Fleroxacin-induced gastrointestinal disturbances are primarily linked to its impact on the central nervous system and local irritation. The table below summarizes the core characteristics:
| Mechanism / Type | Key Characteristics | Supporting Evidence |
|---|---|---|
| Primary Mechanism | CNS-mediated effects; not solely local irritation [1]. | Clinical trial observation [1]. |
| Common Symptoms | Nausea, vomiting, diarrhea, abdominal pain [2] [3]. | Review articles and clinical data [2] [3]. |
| Prevalence | Generally mild and transient; specific incidence rates often reported pooled with other quinolones [4]. | Drug review and pooled tolerability data [4]. |
The following table summarizes quantitative data on gastrointestinal side effects from specific studies:
| Study Context / Design | Reported Incidence of GI Effects | Notes & Comparative Data |
|---|---|---|
| Dose-Ranging Study (Uncomplicated genital infections) | 39% of participants experienced GI reactions [1]. | Part of a high overall rate of adverse reactions (84%); severity was dose-related [1]. |
| Worldwide Pooled Data | Adverse events reported by ~27% of patients (400 mg/day, oral/IV); GI effects are a common component [4]. | Higher than some established fluoroquinolones, possibly due to reporting trends [4]. |
A key dose-ranging study noted that the development of severe intestinal reactions was dose-related [1]. This study reported an unacceptably high rate of adverse events with 600 mg or 800 mg single daily doses, suggesting that lower doses may improve tolerability.
For researchers designing animal or clinical studies, consider these factors to potentially reduce GI side effects:
For researchers investigating the side effect profile of this compound or similar compounds, the following workflow outlines a systematic approach from in vitro models to clinical correlation.
Q1: What is the most critical factor to control for in our animal studies to minimize GI side effects from this compound? The most critical factor is dose selection. Evidence strongly indicates that GI and other adverse reactions are dose-dependent [1]. Using the lowest effective dose, such as a single 400 mg dose in humans, is crucial. Ensure your animal model uses a pharmacologically equivalent dose.
Q2: Are the gastrointestinal side effects of this compound due to local irritation or a systemic effect? Research suggests that the effects are likely systemic and CNS-mediated, rather than solely due to local irritation of the GI tract [1]. This is supported by the high frequency of co-occurring neuropsychiatric reactions like insomnia and headache.
Q3: How does the GI tolerability of this compound compare to other fluoroquinolones? Pooled data from clinical trials indicated that the overall incidence of adverse events with this compound was slightly higher than that of some established fluoroquinolones like ciprofloxacin, though direct comparative studies showed a similar incidence to ofloxacin [4]. The long half-life and high tissue penetration of this compound may contribute to this profile [1].
| Primary Degradation Pathway | Specific Structural Change | Experimental Conditions | Key Analytical Technique |
|---|---|---|---|
| Piperazine Ring Modification [1] [2] [3] | Oxidative ring opening; Removal of N-methyl ethylamine [1] [4] | Photocatalysis (g-C3N4/PPy/Ag) [1] [4]; Direct photolysis at neutral-alkaline pH [2] | HPLC-MS/MS [1] [2] |
| Defluorination [2] [3] | Substitution of fluorine atom at the C-6 position by a hydroxyl group [2] | Direct photolysis (pH 6-7) [2]; More prevalent in dilute solutions [3] | HPLC-MS/MS, Fluorescence spectra, DFT calculation [2] |
| C-8 Defluorination & Cyclization [3] | Loss of fluorine at C-8 and formation of a new six-membered ring (e.g., 1-oxa-3a-aza-phenalene) [3] | UV irradiation; Exclusively in dilute solutions (e.g., 2 mg/mL) [3] | Isolation and full structure elucidation via NMR (1H, 13C, COSY, HSQC, HMBC) [3] |
| Side Chain Transformation [1] | Removal of HCHO [1] | Photocatalysis (g-C3N4/PPy/Ag) [1] | HPLC-MS/MS [1] |
| Reaction with Disinfectants [5] | Formation of hydroxylated, dealkylated, and halogenated products | Chlorine or Chlorine Dioxide in water distribution systems [5] | HPLC-QToF-MS [5] |
The following diagram outlines the logical relationship between the experimental setup and the primary degradation pathways of this compound, synthesizing information from the table above.
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work.
This protocol describes how to prepare the catalyst and conduct the degradation experiment [1] [4].
Catalyst Synthesis:
Degradation Experiment:
This is a critical step for identifying degradation products, and the parameters below serve as a starting point [1].
Chromatography Conditions:
Mass Spectrometry Conditions:
Q1: Why do I observe different degradation products in my experiments compared to literature? The concentration of your this compound solution is a critical factor. At high concentrations (e.g., 100 mg/mL), degradation is typically limited to the oxidation and ring-opening of the piperazine side chain. However, at low concentrations (e.g., 2 mg/mL), defluorination (particularly at the C-8 position) and subsequent cyclization reactions become dominant, leading to different products [3].
Q2: What is the optimal pH for the photodegradation of this compound? The reaction rate is highest at neutral to slightly acidic pH (6-7). At this pH, multiple degradation pathways, including defluorination at C-6 and piperazine ring transformations, are active. The degradation rate is slower under more acidic or alkaline conditions [2].
Q3: How does the choice of disinfectant affect this compound degradation in water? Chlorine generally degrades this compound more rapidly than chlorine dioxide at neutral pH. The reaction with both disinfectants produces hydroxylated and dealkylated intermediates, but chlorine can also form halogenated disinfection byproducts (DBPs), which may be more toxic and require additional monitoring [5].
Q1: What is the most effective current method to enhance fleroxacin's solubility? The formation of a pharmaceutical salt with D-tartaric acid is highly effective. This method significantly improves water solubility and also enhances photostability and hygroscopic stability [1] [2].
Q2: How does the solubility of the this compound-D-tartaric acid salt compare to pure this compound? The solubility is markedly improved. The table below summarizes the quantitative data from experimental results [1]:
| Substance | Solubility in Water (mg/mL) | Solubility in pH 7.4 Buffer (mg/mL) |
|---|---|---|
| Pure this compound (FL) | 0.39 | 0.71 |
| FL-D-TT Salt | 9.71 | 1.82 |
Q3: Why does the D-isomer of tartaric acid work better than the L-isomer? Molecular electrostatic potential analysis indicates that D-tartaric acid has a higher positive electrostatic potential value than L-tartaric acid, making it more likely to interact with this compound. This chiral preference is a key consideration in the salt synthesis [2].
Q4: Are there other methods to complex this compound and improve its properties? Yes, forming metal complexes is another viable strategy. Studies show that complexes of this compound with divalent metal ions like Cu(II), Mn(II), and Zn(II) can be synthesized and often demonstrate improved antibacterial activity compared to the drug alone [3].
The following workflow outlines the key steps for synthesizing and characterizing the FL-D-TT pharmaceutical salt:
Materials and Detailed Steps:
Materials:
Procedure [2]:
Key Characterization Techniques:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No crystals form | Solvent evaporation is too fast | Slow down evaporation by using a vial with a small pinhole or placing it in a larger, sealed container with a small amount of solvent [2]. |
| Low product yield | Incorrect stoichiometry or poor solubility | Re-check the molar ratio of FL to D-TT (1:2). Ensure the reactants are fully dissolved by slightly increasing the temperature during the stirring step [2]. |
| Solubility improvement is lower than expected | Product may not be fully crystallized or is amorphous | Re-crystallize the product. Confirm the formation of the correct crystalline phase by PXRD to ensure you have the pure salt and not an amorphous solid or a mixture [1]. |
The table below summarizes key parameters from validated methods for determining fleroxacin, helping you select an appropriate technique.
| Analytical Technique | Detection System / Method | Key Validation Parameters | Linear Range | Detection Limit (LOD) | Application / Matrix | Source / Reference |
|---|---|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC/LC) | Reversed-Phase (YMC ODS-AQ), UV 280 nm [1] | Mobile Phase: 50:50:0.5 v/v/v Acetonitrile-Water-Triethylamine (pH 6.30); Recovery: 98-101% | 0.01 - 1.30 μg/mL | 4.8 ng/mL [1] | Pharmaceutical forms (Tablets), Photo-degradation studies [1] | [1] |
| High-Performance Liquid Chromatography (HPLC/LC) | Reversed-Phase (C18), UV 286 nm [2] | Recovery: 99.92-102.0%; Coefficient of Variation (CV) < 2.0% | 0.2 - 20.0 μg/mL [2] | 0.059 μg/mL [2] | Bulk Drug & Pharmaceutical Dosage Forms [2] | [2] |
| High-Performance Liquid Chromatography (HPLC) | C18, DAD, 286 nm [3] | Mobile Phase: Acetonitrile - 0.1 mol/L Ammonium Formate (pH 4.2) (18:82, v/v) | Not Specified | Not Specified | Photodegradation Kinetics in Injections [3] | [3] |
| Fluorescence Method | Glutathione-capped CdTe Quantum Dots [4] | Dual-wavelength detection (555 nm & 429 nm) | 0.0262 - 35.0 μg/mL (555 nm); 0.1966 - 35.0 μg/mL (429 nm) [4] | 17.93 ng/mL (555 nm); 59.58 ng/mL (429 nm) [4] | Pharmaceutical Preparations [4] | [4] |
| Chemiluminescence (CL) | Flow-Injection, KMnO4-Na2S2O3-Dy3+ system [5] | Dy3+-sensitized CL | Not Specified | 3.0×10-10 g/mL [5] | Pharmaceutical Preparations & Human Urine [5] | [5] |
| Electrochemical Sensor | α-ZrP/rGO Nanocomposite modified Glassy Carbon Electrode [6] | Wide linear range, good selectivity | 0.1 – 10 μM [6] | 0.02 μM [6] | Tap Water & Honey [6] | [6] |
Here are answers to specific issues you might encounter during this compound analysis using HPLC, based on the searched methods.
The retention and shape of the this compound peak are highly sensitive to the mobile phase pH and composition.
This often points to issues with sample preparation or the standard curve.
This compound is photosensitive and can form multiple degradation products [1] [3].
For a detailed protocol, here is a generalized workflow based on the validated HPLC method from the search results [1].
When validating your chosen method, you need to establish several performance characteristics, as demonstrated in the search results.
Fleroxacin is particularly susceptible to photodegradation, and its degradation pathways and products are highly dependent on the concentration of the solution and the environmental conditions [1] [2]. The fluorine atom at the C-8 position makes the molecule especially photolabile [1].
The table below summarizes the major photodegradation products identified under different conditions.
| Solution Type | Concentration (mg/mL) | Major Photodegradation Products Identified | Key Degradation Pathway |
|---|---|---|---|
| Concentrated Injection [1] [2] | ~100 | Impurity-II, Impurity-III | Ring-opening oxidation of the piperazine side chain [1] [2]. |
| Dilute Injection [1] [2] | ~2 | Impurity-I | Defluorination at C-8 followed by cyclization [1] [2]. |
| Aqueous Solution (Environmental) [3] [4] | 0.01-0.04 | Multiple intermediates | Departure of piperazine ring; substitution of F atom at C-6 by OH group [3] [4]. |
Here are the methodologies for key experiments, including analytical conditions and kinetic parameters.
Several validated HPLC methods can separate this compound from its major degradation products.
This procedure is used to generate degradation products for identification and kinetic studies.
Understanding degradation rates and the toxicity of products is crucial for risk assessment.
This workflow outlines the key decision points and steps for designing a forced degradation study.
Q1: Why do I get different degradation products when repeating a literature method? The concentration of your this compound solution is a critical factor. Concentrated solutions (~100 mg/mL) primarily undergo piperazine ring-opening, while dilute solutions (~2 mg/mL) favor defluorination and cyclization reactions [1] [2]. Ensure your experimental concentration matches the intended condition. The pH of the solution also significantly influences the dominant degradation pathway [3] [4].
Q2: What is the most stable pH condition for this compound in solution? Low pH enhances photostability. Research shows that acidic conditions (pH 2.0-4.0) decrease the efficacy of photolysis, while the fastest degradation rates occur at near-neutral pH (6-7) [7] [3]. For maximum stability during storage or processing, a low pH is recommended.
Q3: How can I identify the structure of unknown degradation peaks in my HPLC analysis? You need to isolate and characterize the impurities.
Q4: Does the photodegradation of this compound increase toxicity? Yes, studies indicate that photodegradation can increase acute toxicity. A luminescent bacteria test (using Vibrio qinghaiensis sp.-Q67) demonstrated that the toxicity of irradiated this compound solutions increases over time, with dilute solutions showing a more rapid increase in toxicity than concentrated ones [7].
Q1: What are the primary structural reasons for fleroxacin's photodegradation and subsequent toxicity increase? The photodegradation of this compound is primarily attributed to two key structural components in its molecule [1]:
Q2: How do experimental conditions like pH and concentration affect this compound's photodegradation rate? Environmental conditions significantly influence the degradation pathways and rate [3] [4].
Q3: What are the practical consequences of this compound photodegradation in pharmaceutical development? The consequences are twofold, affecting both drug efficacy and safety [1] [4]:
Q4: What strategies can be used to improve the photostability of this compound? Beyond traditional measures like using light-protective containers, a modern and effective strategy is the formation of pharmaceutical salts or cocrystals [1] [5]. For example, creating a salt of this compound with D-tartaric acid (FL-D-TT) has been shown to significantly improve photostability. This approach modifies the electron cloud density around the photosensitive piperazine ring through charge-assisted hydrogen bonds (CAHBs), making it more resistant to photodegradation without altering the drug's covalent structure [1] [5].
The following table summarizes the major characterized photodegradation products of this compound, which vary depending on the concentration of the solution [2].
| Product Name (Impurity) | Key Structural Characteristics | Predominant Formation Condition |
|---|---|---|
| Impurity-I | Cyclized structure forming an oxa-aza-phenalene ring system [2]. | Dilute solutions (e.g., large-volume injections) [2]. |
| Impurity-II | Ring-opened piperazine; one fluorine atom lost from the quinoline core [2]. | Dilute solutions (e.g., large-volume injections) [2]. |
| Impurity-III | Ring-opened piperazine; retains both fluorine atoms on the quinoline core [2]. | Concentrated solutions (e.g., small-volume injections) [2]. |
This protocol outlines a standard method for forced photodegradation studies, adapted from published research [4] [2].
1. Materials and Equipment
2. Procedure
3. Data Analysis
The following diagram illustrates the logical workflow for diagnosing and addressing this compound photodegradation issues in an experimental or formulation context.
This table synthesizes key quantitative and qualitative data on how various environmental factors influence the photodegradation of this compound, crucial for designing robust experiments [3].
| Factor | Observed Effect on Photodegradation Rate | Recommended Control Measure |
|---|---|---|
| pH | Fastest at pH 6-7; slower in strongly acidic or basic conditions [3] [4]. | Buffer solutions at a pH away from neutral if stability is a priority. |
| Initial Concentration | Rate decreases with increasing initial concentration (e.g., 10 to 40 mg/L) [3]. | Use the highest clinically relevant concentration for stability testing. |
| Dissolved Oxygen (DO) | Rate decreases as initial concentration increases, indicating DO's role is concentration-dependent [3]. | Control and report headspace and stirring conditions during testing. |
| Metal Ions (Ca²⁺, Mg²⁺) | Can form complexes with FQs, potentially affecting degradation rates [3]. | Use high-purity water and control for metal ions in buffers. |
| Anions (NO₃⁻) | May promote degradation via reactive oxygen species [3]. | Use high-purity water and control for anions in buffers. |
| Humic Acid (HA) | Can inhibit degradation by competing for light (screening effect) [3]. | Account for organic matter in environmental fate studies. |
Q1: What is the primary cause of interlaboratory variation in fleroxacin susceptibility testing? The main sources of variation are the use of different standardized testing methods (e.g., NCCLS vs. DIN vs. SFM) and the type of microbial isolate being tested. One study found that while overall agreement was good (88.7%), labs using German (DIN) and French (SFM) methods showed a trend toward larger zone diameters in disk diffusion tests. Furthermore, fastidious organisms like Haemophilus influenzae caused significantly greater variation [1].
Q2: How can I validate an HPLC method for this compound in pharmaceutical forms? A validated method uses a reversed-phase column (e.g., YMC pack ODS-AQ) with a mobile phase of acetonitrile-water-triethylamine (50:50:0.5 v/v/v), adjusted to pH 6.30. Detection is at 280 nm. This method is linear in the range of 0.01–1.30 µg/mL, has a detection limit of 4.8 ng/mL, and a recovery rate of 98–101%. It is also suitable for separating up to ten photo-degradation products [2].
Q3: My this compound injection degrades upon light exposure. What are the main degradation pathways? this compound is highly photolabile, primarily due to the fluorine atom at its C-8 position. The degradation pathway depends on the drug's concentration. In dilute solutions (e.g., large-volume injections), the dominant reactions are defluorination at the C-6 position and a cyclization reaction that forms a new tricyclic structure. In concentrated solutions (e.g., small-volume injections), the primary reaction is a ring-opening oxidation of the piperazine side chain [3].
Q4: What is an appropriate HPLC method for determining this compound in serum and urine for pharmacokinetic studies? For biological samples, a highly sensitive method using a common C18 column with a fluorescence detector is recommended. Serum samples require a simple extraction, while urine can be diluted. This method can measure concentrations as low as 5 µg/L, making it suitable for detailed pharmacokinetic profiling [4].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| High variation in MIC or zone diameter results | Use of different national standards (e.g., DIN, SFM) alongside NCCLS/CLSI methods. | Standardize all labs within a study to a single reference method (e.g., CLSI). If multiple methods must be used, establish a method-specific reference range [1]. |
| Consistently smaller zone diameters with *H. influenzae* | Fastidious nature of the isolate affects test performance and reproducibility. | Ensure the use of supplemented media as per testing standards and validate results against a reference laboratory for these specific isolates [1]. |
| False-susceptible or false-resistant results | Deviations from standard protocol, incorrect inoculum preparation, or subjective interpretation of endpoints. | Implement rigorous internal quality control using standard control strains. Participate in external quality assessment (proficiency testing) schemes [1] [5]. |
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Unexpected degradation during analysis | Photo-degradation from exposure to light during sample preparation or analysis. | Use amber glassware or cover samples with aluminum foil. Perform all procedures under low-actinic or yellow light [6] [3]. |
| Varying degradation kinetics in different formulations | Different concentration levels and pH values of the solutions. | Control the pH of the solution, as lower pH (e.g., 2-3) enhances photostability. Understand that dilute solutions are inherently less stable and require more careful handling [6]. |
| Multiple unknown peaks in HPLC chromatogram | Formation of photo-degradation products, which can vary based on the solution's concentration and pH. | Use a mobile phase of acetonitrile and 0.1 mol/L ammonium formate (pH 4.2) for effective separation of major degradation products [3]. |
This method is adapted from a published procedure for determining this compound and its photo-degradation products in tablets [2].
1. Instrument Setup:
2. Sample Preparation:
3. Validation Parameters:
This protocol helps identify the photolytic degradation pathways and assess the stability of this compound injections [6] [3].
1. Sample Preparation:
2. Irradiation Procedure:
3. Analysis:
The workflow for conducting this study is summarized below:
The core quantitative data on interlaboratory variation and method parameters are consolidated in the tables below for easy reference.
Table 1: Summary of Interlaboratory Variation in Susceptibility Testing [1]
| Parameter | Finding | Notes / Context |
|---|---|---|
| Qualitative Agreement | 88.7% | Using approved NCCLS interpretive criteria. |
| False-Susceptible Results | 3.1% | Reported by investigator labs vs. a reference lab. |
| Acceptable Test Variation | ±4 mm (disk diffusion), ±1 log₂ dilution (MIC) | Limits of acceptable variation. |
| Method-Specific Trend | Larger zone diameters | Observed in labs using German (DIN) & French (SFM) methods. |
Table 2: Key Parameters for HPLC Methods in Different Matrices
| Parameter | Pharmaceutical Dosage [2] | Biological Samples [4] | Photodegradation Analysis [3] |
|---|---|---|---|
| Column | YMC pack ODS-AQ | Common C18 | Agilent HC-C18 |
| Mobile Phase | Acetonitrile-Water-Triethylamine (50:50:0.5, pH 6.3) | Not Specified | Acetonitrile - 0.1M Ammonium Formate, pH 4.2 (15:85) |
| Detection | UV @ 280 nm | Fluorescence | UV @ 286 nm |
| Linear Range | 0.01 - 1.30 µg/mL | N/A | Method specific |
| Key Application | Assay & stability | Pharmacokinetics in serum/urine | Separation of degradation products |
The table below summarizes the comparative in-vitro activity and key pharmacokinetic parameters of fleroxacin and ciprofloxacin based on available literature.
| Aspect | This compound | Ciprofloxacin |
|---|---|---|
| In-vitro Activity (MIC₉₀) Overview [1] | Generally high activity against Enterobacteriaceae, other aerobic Gram-negative bacilli, and staphylococci; moderate to weak against streptococci and anaerobes. | High activity against listed organisms; typically superior to this compound. |
| Gram-negative Bacteria (Enterobacteriaceae) | MIC₉₀ ≤ 0.125 - 2 mg/L [1] | MIC₉₀ ≤ 0.125 - 2 mg/L [1] |
| Gram-positive Bacteria (Staphylococci) | MIC₉₀ ≤ 0.5 - 4 mg/L [1] | MIC₉₀ ≤ 0.5 - 4 mg/L [1] |
| Approval Status [2] | Not US-approved; Not other approved | US-approved (in 1987) [3] |
| Key Pharmacokinetic Feature | High penetration into interstitial fluid [4] | Well-absorbed [2] |
| Blister Fluid Penetration (AUC ratio vs serum) | 74% - 92% [4] | 56% - 96% [4] |
Both this compound and ciprofloxacin are broad-spectrum fluoroquinolone antibiotics that share a core mechanism of action [2] [3].
The following diagram illustrates the shared mechanism of action:
For researchers aiming to replicate or design comparative studies, here are summaries of key experimental protocols from the literature.
This methodology was used to generate the MIC₉₀ data in the comparative table [1].
This study compared the pharmacokinetics and tissue penetration of the two drugs [4].
The table below summarizes the key pharmacokinetic parameters for Fleroxacin and Norfloxacin, highlighting their core differences.
| Parameter | This compound | Norfloxacin |
|---|---|---|
| Bioavailability | ~100% [1] | 30-40% [2] |
| Dosing Regimen | Once daily [3] [4] | Twice daily [3] [4] |
| Serum Half-life | 10-12 hours [1] | 3-4 hours [1] [2] |
| Area Under Curve (AUC) (for 400 mg dose) | 78 μg/mL·h [1] | 5.5 μg/mL·h [1] | | Protein Binding | Low (≤ 30%) [1] | 10-15% [2] | | Metabolism | Less than 5% transformed [5] | Hepatic [2] | | Key Elimination Route | Renal and extrarenal [5] | Renal and fecal [2] |
Beyond the basic parameters, the comparative data reveals several critical insights for drug development and clinical use.
The following are summaries of the methodologies from pivotal studies cited in this guide.
This study was conducted in two phases to evaluate safety and pharmacokinetics.
The workflow of this study is summarized in the diagram below:
This methodology is representative of the clinical trials comparing the two drugs.
The table below summarizes the Urinary Bactericidal Titers (UBTs) from a study comparing a single 400 mg oral dose of this compound with a single 800 mg oral dose of pefloxacin in healthy volunteers. The UBT is the highest dilution of a urine sample that still kills 99.9% of an inoculum, indicating the duration and strength of antibacterial activity in the urine [1] [2].
| Bacterial Strain (MIC in μg/ml) | This compound (400 mg) UBT Duration | Pefloxacin (800 mg) UBT Duration | Key Comparison Findings |
|---|---|---|---|
| Escherichia coli (MIC 0.03) | ≥1:8 for 96 hours | ≥1:8 for 96 hours | Median UBTs were similar for both antibiotics [1] [2]. |
| Escherichia coli (MIC 0.5) | ≥1:4 for 48 hours | ≥1:4 for 48 hours | UBTs were comparable between the two drugs [1] [2]. |
| Klebsiella pneumoniae (MIC 0.125) | ≥1:16 for 72 hours | ≥1:16 for 72 hours | UBTs of both drugs were equivalent [1] [2]. |
| Proteus mirabilis (MIC 1) | Not specified | Not specified | UBTs of pefloxacin were significantly higher than those of this compound [1] [2]. |
| Staphylococcus saprophyticus | ≥1:[Titer] for 48 hours | ≥1:[Titer] for 48 hours | UBTs were present for at least 48 h with both quinolones [1] [2]. |
| Pseudomonas aeruginosa | Present for 24-48 hours | Present for 24-48 hours | Median UBTs were present for this interval with both drugs [1] [2]. |
| Staphylococcus aureus (MIC 16) | Low/None in some samples | Low/None in some samples | UBTs for both antibiotics were low, likely due to high MIC [1] [2]. |
The study concluded that a 400 mg dose of this compound exhibited urinary bactericidal activity comparable to an 800 mg dose of pefloxacin against most tested urinary pathogens, suggesting the potential for a lower dose of this compound to achieve similar therapeutic effects for UTIs [1] [2].
The data in the comparison table were generated using the following methodology from a randomized crossover study involving twelve healthy volunteers [2].
This workflow for determining UBTs and time-kill kinetics can be visualized as follows:
Time-kill kinetics are a more dynamic way to study antibiotic effect compared to a single MIC point [3] [4]. Regarding fluoroquinolones like this compound:
The table below summarizes the key efficacy and safety outcomes from a multicenter clinical trial comparing fleroxacin and ciprofloxacin [1].
| Trial Phase & Dosing | Treatment Groups | Bacteriological Overall Success | Clinical Overall Success | Adverse Events Reported |
|---|
| Phase 1 Lower Dose | this compound 200 mg once daily | Excellent against E. coli (84%) High failure for Pseudomonas (56%) and Gram-positive organisms (52%) | Data not specifically reported for Phase 1 | ~20% of patients in both groups | | | Ciprofloxacin 250 mg twice daily | Excellent against E. coli (88%) High failure for Pseudomonas (67%) and Gram-positive organisms (67%) | Data not specifically reported for Phase 1 | ~20% of patients in both groups | | Phase 2 Higher Dose | this compound 400 mg once daily | 88% | 94% | ~20% of patients in both groups | | | Ciprofloxacin 500 mg twice daily | 84% | 93% | ~20% of patients in both groups |
The validity of clinical trial data depends heavily on standardized and rigorous experimental methods. Here are the key methodologies relevant to the this compound trials.
AST is fundamental for determining a bacterial isolate's susceptibility or resistance to an antibiotic. The two primary phenotypic methods used are Disk Diffusion and Minimum Inhibitory Concentration (MIC) determination [2].
The workflow below illustrates the general process for these standardized methods:
Key Procedural Details:
Multicenter trials require extra validation to ensure consistency across different laboratories. A study specifically investigated the quality of microbiology data from European labs participating in this compound clinical trials [3].
The table below summarizes key adverse event (AE) data for fleroxacin from clinical trials and compares the fluoroquinolone class against other antimicrobials.
Table 1: this compound-Specific Adverse Event Data from Clinical Trials
| Adverse Event Category | Incidence in this compound Patients (Dose: 400-800 mg/day) | Notes & Context |
|---|---|---|
| Any Adverse Reaction | 20% (400 mg oral) [1] to 84% (600-800 mg oral) [2] | Higher doses (600 mg, 800 mg) linked to unacceptably high AE rates [2]. |
| Central Nervous System (CNS) | 9% (400 mg oral) [1] to 70% (600-800 mg oral) [2] | Insomnia is the most frequent specific event [2] [1]. |
| Gastrointestinal (GI) | 11% (400 mg oral) [1] to 39% (600-800 mg oral) [2] | Includes nausea, vomiting, diarrhea [2]. |
| Photosensitivity | 10% (600-800 mg oral) [2] | Correlated with outdoor occupation [2]. |
Table 2: Fluoroquinolone Class vs. Other Antimicrobials
| Comparison | Key Findings | Source Context |
|---|---|---|
| FQs vs. All Other Antimicrobials | Significantly higher occurrence of GI-related and CNS-related AEs [3]. | Meta-analysis of RCTs in primary care. |
| FQs vs. Penicillin | FQs had a higher reported incidence of ADRs (29.3%) than penicillin (23.4%) [4]. | Regional pharmacovigilance database study. |
| FQs vs. Amoxicillin/Clavulanate | Similar overall AE rates (22% vs. 25%); no serious AEs reported [5]. | Double-blind trial for skin/soft tissue infections. |
The comparative data is derived from several types of scientific studies, each with a distinct methodology.
This study was fundamental in establishing this compound's dose-dependent safety profile [2].
This analysis provided a broader safety overview by pooling data from multiple studies [1].
This large, recent study provides real-world evidence on serious risks associated with the fluoroquinolone class [6].
The adverse events associated with fluoroquinolones, including this compound, are linked to several physiological mechanisms.
The data on this compound offers critical lessons for researchers and developers:
The table below summarizes the key interactions and the quality of supporting evidence for this compound.
| Interacting Agent / Class | Interaction Effect & Outcome | Level of Evidence |
|---|---|---|
| Antacids / Cations (Al, Mg) | Significantly reduced systemic availability of this compound; concurrent use should be avoided [1]. | Clinical Pharmacokinetic Study |
| Other Antimicrobials | Interactions are generally indifferent (no synergy or antagonism) with aminoglycosides, penicillins, cephalosporins, clindamycin, and metronidazole [2]. Synergy observed with fosfomycin against P. aeruginosa and staphylococci, and with metronidazole against Bacteroides species [2]. | In Vitro Checkerboard/Killing Curve Studies |
| Milk & Dairy Products | Should be avoided as they can interfere with absorption [3]. | Drug Database |
| Caffeine/Xanthines | No significant interaction with theophylline; unlike some other quinolones, this compound is not an inhibitor of CYP1A2 [3] [1]. | Clinical Pharmacokinetic Study |
The diagram below visualizes the primary mechanisms behind this compound's key drug interactions, based on pharmacological data [3] [1] [4].
The following table summarizes the MIC90 values (μg/mL) of fleroxacin and other antimicrobial agents against most Enterobacteriaceae, as reported in a 1995 multicenter comparative study [1].
| Antibiotic Class | Antibiotic Agent | MIC90 (μg/mL) for Enterobacteriaceae |
|---|---|---|
| Fluoroquinolone | This compound | 0.25 |
| Ciprofloxacin | 0.5 | |
| Ofloxacin | 1 | |
| Lomefloxacin | 1 | |
| Cephalosporin | Ceftriaxone | 8 |
| Cefixime | 16 | |
| Cefuroxime | 32 | |
| Cefaclor | 64 | |
| Other | Trimethoprim/Sulfamethoxazole (TMP-SMX) | 16 |
| Amoxicillin/Clavulanate | 32 |
The study concluded that this compound demonstrated potent in vitro activity against a broad range of gram-negative bacilli, including most Enterobacteriaceae [1].
The MIC values in the cited study were determined using a broth microdilution method [1]. This is a standard, reference quantitative method for MIC estimation. The general workflow for this protocol is as follows [2]:
The table below summarizes key in vitro and in vivo experimental findings on this compound's efficacy compared to other antimicrobial agents.
| Antimicrobial Agent | Reported MIC90 (or MIC) for MRSA | Key Comparative Findings (In Vitro) | Key Comparative Findings (In Vivo/Resistance) |
|---|---|---|---|
| This compound | >8 µg/mL [1]; MIC for test strain: information missing [2] | 1- to 2-fold less active than ciprofloxacin against most Enterobacteriaceae; inactive against Enterococcus spp. [1]. | Effective as vancomycin in rabbit endocarditis model; resistance developed during therapy in 8%-73% of animals [2] [3]. |
| Ciprofloxacin | Information missing | More active than this compound against most Enterobacteriaceae and H. influenzae; active against S. pneumoniae and S. pyogenes (unlike this compound) [1]. | Not covered in available search results. |
| Vancomycin | Not applicable (used as positive control) | Not covered in the available in vitro studies. | The clinical gold-standard treatment in MRSA endocarditis models; used as a comparator for this compound efficacy [2] [4]. |
| Dicloxacillin | Ineffective against MRSA (highly resistant subpopulation present) [5] | Active against Methicillin-Susceptible S. aureus (MSSA); shows heterogeneous resistance in MRSA [5]. | Investigated in combination with helper compound thioridazine in a mouse model; showed synergistic effect [4]. |
For a deeper analysis, here are the methodologies and contexts for the key studies cited.
The following diagram illustrates the process and findings of the key in vivo study on resistance development.
Health Hazard